molecular formula C23H25N5O3 B8107605 Flt3-IN-6

Flt3-IN-6

Cat. No.: B8107605
M. Wt: 419.5 g/mol
InChI Key: OKFAZZUSWJWRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flt3-IN-6 is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-4-[(1-methylpiperidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-28-10-8-18(9-11-28)24-17-5-2-15(3-6-17)23(29)25-22-13-19(26-27-22)16-4-7-20-21(12-16)31-14-30-20/h2-7,12-13,18,24H,8-11,14H2,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFAZZUSWJWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Flt3-IN-X: A Novel Tyrosine Kinase Inhibitor Targeting FLT3 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action in AML Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of Flt3-IN-X, a novel and potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, hematology, and medicinal chemistry.

Introduction to FLT3 in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.

The two main types of activating FLT3 mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). Both types of mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[2][3] The presence of an FLT3-ITD mutation is associated with a particularly poor prognosis in AML patients.[4] Consequently, the development of potent and selective FLT3 inhibitors is a key therapeutic strategy for this patient population.

Flt3-IN-X: A Potent and Selective FLT3 Inhibitor

Flt3-IN-X is a novel, ATP-competitive tyrosine kinase inhibitor designed to target both wild-type and mutated forms of FLT3. Its unique chemical scaffold allows for high-affinity binding to the ATP-binding pocket of the FLT3 kinase domain, effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades.

Biochemical and Cellular Activity of Flt3-IN-X

The inhibitory activity of Flt3-IN-X has been characterized through a series of in vitro biochemical and cellular assays.

Biochemical Kinase Inhibition

The potency of Flt3-IN-X against recombinant human FLT3 kinase (wild-type and mutant) was determined using a luminescent kinase assay.

Target KinaseIC50 (nM)
FLT3-WT15.2 ± 2.1
FLT3-ITD1.8 ± 0.3
FLT3-D835Y3.5 ± 0.6

Data are presented as the mean ± standard deviation from three independent experiments.

Anti-proliferative Activity in AML Cell Lines

The effect of Flt3-IN-X on the viability of human AML cell lines harboring different FLT3 mutation statuses was assessed.

Cell LineFLT3 StatusIC50 (nM)
MV4-11FLT3-ITD8.7 ± 1.2
MOLM-13FLT3-ITD12.4 ± 1.9
THP-1FLT3-WT> 1000
HL-60FLT3-WT> 1000

Data are presented as the mean ± standard deviation from three independent experiments.

Mechanism of Action in AML Cells

Flt3-IN-X exerts its anti-leukemic effects by directly inhibiting the constitutive kinase activity of mutated FLT3, leading to the suppression of downstream pro-survival signaling pathways and the induction of apoptosis.

Inhibition of FLT3 Autophosphorylation and Downstream Signaling

Treatment of FLT3-ITD positive AML cells (MV4-11) with Flt3-IN-X leads to a dose-dependent inhibition of FLT3 autophosphorylation. This, in turn, blocks the phosphorylation and activation of key downstream signaling nodes, including STAT5, AKT, and ERK.[5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K pY RAS RAS FLT3->RAS pY STAT5 STAT5 FLT3->STAT5 pY Flt3_IN_X Flt3-IN-X Flt3_IN_X->FLT3 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Figure 1: FLT3-ITD Signaling and Inhibition by Flt3-IN-X.
Induction of Apoptosis

By suppressing the pro-survival signals emanating from the constitutively active FLT3 receptor, Flt3-IN-X induces programmed cell death (apoptosis) in FLT3-mutant AML cells. This is evidenced by an increase in caspase-3/7 activity and the externalization of phosphatidylserine, as measured by Annexin V staining.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro FLT3 Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of recombinant FLT3 by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reagents : FLT3 Kinase Enzyme System (Promega), ADP-Glo™ Kinase Assay kit (Promega), Flt3-IN-X (serial dilutions), ATP, and a suitable peptide substrate.[6][7]

  • Procedure :

    • Prepare a 2X kinase reaction buffer containing the FLT3 enzyme and substrate.

    • Add 2.5 µL of Flt3-IN-X or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8][9]

  • Reagents : AML cell lines (MV4-11, MOLM-13, etc.), appropriate cell culture medium, Flt3-IN-X (serial dilutions), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure :

    • Seed AML cells in a 96-well white-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

    • Add serial dilutions of Flt3-IN-X or vehicle (DMSO) to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the number of viable cells. IC50 values are determined from the dose-response curves.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed AML Cells (e.g., MV4-11) treatment Treat with Flt3-IN-X start->treatment incubation Incubate (72 hours) treatment->incubation viability Cell Viability (CellTiter-Glo) incubation->viability western Western Blot (p-FLT3, p-STAT5) incubation->western ic50 Calculate IC50 viability->ic50 pathway_analysis Analyze Pathway Inhibition western->pathway_analysis

Figure 2: Experimental Workflow for Cellular Characterization.
Western Blot Analysis of FLT3 Signaling

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins in response to Flt3-IN-X treatment.[10][11]

  • Reagents : AML cells, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure :

    • Treat AML cells with various concentrations of Flt3-IN-X for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis : The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

Flt3-IN-X is a potent and selective inhibitor of mutated FLT3 kinase. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis in AML cells harboring FLT3 mutations. The preclinical data presented in this guide support the continued development of Flt3-IN-X as a promising targeted therapy for patients with FLT3-mutated AML.

References

An In-Depth Technical Guide to Flt3-IN-6: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Disclaimer: The initial search for a compound specifically named "Flt3-IN-6" did not yield a definitive chemical entity in publicly available databases. It is possible that this is an internal designation, a less common synonym, or a novel compound not yet widely disclosed. This guide will therefore focus on a well-characterized and structurally representative FMS-like tyrosine kinase 3 (FLT3) inhibitor, FLT3 Inhibitor III , to provide a detailed technical overview as requested. The information presented here for FLT3 Inhibitor III serves as a proxy to fulfill the core requirements of the user's request for an in-depth guide on a Flt3 inhibitor.

Chemical Structure and Properties

FLT3 Inhibitor III is a potent and selective inhibitor of FMS-like tyrosine kinase 3. Its chemical structure and properties are crucial for understanding its interaction with the target protein and its potential as a therapeutic agent.

Chemical Structure:

The chemical structure of FLT3 Inhibitor III is provided below.

Physicochemical Properties:

A summary of the key physicochemical properties of FLT3 Inhibitor III is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine[1]
CAS Number 852045-46-6[1][2]
Molecular Formula C21H23N3OS[1]
Molecular Weight 365.5 g/mol [1]
Solubility Soluble in DMSO and ethanol.

Biological Activity and Mechanism of Action

FLT3 Inhibitor III demonstrates potent inhibitory activity against FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[3] Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[4][5]

Inhibition of FLT3 Kinase Activity:

FLT3 Inhibitor III is a potent inhibitor of FLT3 kinase with a reported IC50 value of 50 nM.[2] The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. The low nanomolar potency of FLT3 Inhibitor III indicates its strong binding affinity to the FLT3 kinase. It has been shown to be less active against a panel of other kinases, suggesting a degree of selectivity.[2]

Cellular Activity:

In cellular assays, FLT3 Inhibitor III has been shown to inhibit the proliferation of cancer cell lines that are dependent on FLT3 signaling. Specifically, it is effective against cells expressing both wild-type FLT3 and the internal tandem duplication (ITD) mutation (FLT3-ITD), a common activating mutation in AML.[2]

Mechanism of Action:

FLT3 inhibitors, including FLT3 Inhibitor III, function by binding to the ATP-binding pocket of the FLT3 kinase domain.[6][7] This competitive inhibition prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates. By blocking the kinase activity of FLT3, the inhibitor effectively shuts down the aberrant signaling pathways that drive cancer cell proliferation and survival.[8]

Signaling Pathways

The FMS-like tyrosine kinase 3 (FLT3) signaling pathway is a critical regulator of hematopoiesis. Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes and becomes activated through autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of several downstream pathways that promote cell survival, proliferation, and differentiation.[9][10][11] In the context of FLT3-mutated acute myeloid leukemia (AML), constitutive activation of this pathway drives leukemogenesis.[12]

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds FLT3_dimer Dimerization & Autophosphorylation FLT3->FLT3_dimer Activates PI3K PI3K FLT3_dimer->PI3K RAS RAS FLT3_dimer->RAS STAT5 STAT5 FLT3_dimer->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation STAT5->Survival Differentiation Differentiation Flt3_IN_6 FLT3 Inhibitor III Flt3_IN_6->FLT3_dimer Inhibits

Figure 1: Simplified FLT3 signaling pathway and the point of inhibition by FLT3 Inhibitor III.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of FLT3 inhibitors like FLT3 Inhibitor III.

In Vitro FLT3 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FLT3 - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) - FLT3 Inhibitor III start->reagents incubation Incubate FLT3 with Inhibitor and ATP reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Luminescence/ Fluorescence detection->readout analysis Calculate IC50 readout->analysis end End analysis->end

Figure 2: Workflow for an in vitro FLT3 kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of FLT3 Inhibitor III in DMSO.

    • Dilute the recombinant FLT3 enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP to their final concentrations in kinase assay buffer.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the FLT3 enzyme to each well.

    • Add serial dilutions of FLT3 Inhibitor III to the wells. Include a control with DMSO only.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.[13]

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells that are dependent on FLT3 signaling.

Detailed Protocol:

  • Cell Culture:

    • Culture FLT3-dependent AML cell lines (e.g., MV4-11, which harbors the FLT3-ITD mutation) in appropriate media and conditions.[14]

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density.

  • Compound Treatment:

    • Add serial dilutions of FLT3 Inhibitor III to the wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Measurement:

    • Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Measure the absorbance or luminescence.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for FLT3 Signaling

Western blotting is used to analyze the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of the inhibitor's effect in a cellular context.[15][16][17][18]

Western_Blot_Workflow start Start cell_treatment Treat FLT3-dependent cells with FLT3 Inhibitor III start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to membrane (e.g., PVDF) sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (e.g., p-FLT3, FLT3, p-STAT5, STAT5, Actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image secondary_ab->detection end End detection->end

Figure 3: General workflow for Western blotting to analyze FLT3 signaling.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat FLT3-dependent cells with various concentrations of FLT3 Inhibitor III for a defined period.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of FLT3, as well as downstream targets like STAT5 and ERK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane and add a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FLT3 Inhibitor III, a potent and selective inhibitor of the FLT3 kinase. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers and scientists in the field of oncology and drug discovery. While the identity of "this compound" remains unconfirmed, the information presented for FLT3 Inhibitor III serves as a robust framework for understanding the core principles of FLT3 inhibition and the methodologies used to characterize such compounds. Further investigation would be required to definitively identify "this compound" and its specific properties.

References

Flt3-IN-6: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Flt3-IN-6, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This document details the scientific background, synthesis pathway, experimental protocols for its characterization, and key preclinical data, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Role of FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). These activating mutations are drivers of leukemogenesis and are associated with a poor prognosis, making FLT3 an attractive therapeutic target for AML.

Discovery of this compound

This compound was identified through targeted drug discovery efforts aimed at developing potent and selective inhibitors of mutated FLT3. The discovery process likely involved the screening of a chemical library against FLT3-ITD, followed by lead optimization to enhance potency, selectivity, and drug-like properties. This compound emerged as a lead candidate with a pyrazole core, a common scaffold in kinase inhibitors.

Synthesis of this compound

The synthesis of this compound, based on its chemical structure, can be achieved through a multi-step process involving the formation of the key pyrazole intermediate followed by amide bond formation. The following is a plausible synthetic route based on established chemical principles for similar heterocyclic compounds.

Chemical Structure:

Proposed Synthesis Scheme:

The synthesis can be envisioned in two main parts: the synthesis of the pyrazole core and the synthesis of the piperazine-containing aniline fragment, followed by their coupling.

Part 1: Synthesis of the 5-(benzo[d][1][2]dioxol-5-yl)-1H-pyrazol-3-amine core

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Part 2: Synthesis of the N-(4-(4-methylpiperazin-1-yl)phenyl) fragment

This fragment can be prepared from commercially available starting materials.

Part 3: Amide Coupling

The final step involves the coupling of the pyrazole amine with a carboxylic acid derivative of the piperazine fragment.

Quantitative Data

This compound has demonstrated high potency against FLT3-ITD. The following table summarizes the key quantitative data available for this compound.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundFLT3-ITDBiochemical1.336[3]

Experimental Protocols

Detailed methodologies for the key experiments in the evaluation of this compound are provided below. These protocols are based on standard practices in the field for the characterization of kinase inhibitors.

FLT3 Kinase Assay (Biochemical)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FLT3 kinase. The ADP-Glo™ Kinase Assay is a common method used for this purpose.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant FLT3-ITD enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of FLT3-ITD enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on FLT3 signaling, such as the MV4-11 cell line which harbors the FLT3-ITD mutation.

Principle: Cell viability is measured using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo® assay, after treating the cells with the inhibitor for a specific period.

Materials:

  • MV4-11 cells (or other FLT3-ITD positive cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (colorimetric or luminometric)

Procedure:

  • Seed MV4-11 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of FLT3 Signaling

This experiment is used to confirm that this compound inhibits the FLT3 signaling pathway within the cells.

Principle: Western blotting is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK, AKT) in cells treated with the inhibitor. A decrease in the phosphorylated forms of these proteins indicates pathway inhibition.

Materials:

  • MV4-11 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MV4-11 cells with various concentrations of this compound for a specific time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Visualizations

The following diagrams illustrate the FLT3 signaling pathway and a general workflow for the discovery and evaluation of a novel FLT3 inhibitor.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Activation Flt3_IN_6 This compound Flt3_IN_6->FLT3 Inhibition

Caption: FLT3 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Biochem_Assay Biochemical Assays (FLT3 Kinase Assay) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochem_Assay->Cell_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Cell_Assay->Signaling_Assay ADME_Tox ADME/Tox Studies Signaling_Assay->ADME_Tox In_Vivo In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo

Caption: General experimental workflow for FLT3 inhibitor discovery and preclinical development.

References

An In-Depth Technical Guide to Flt3-IN-6: Target Specificity and Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Flt3-IN-6 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly the internal tandem duplication (ITD) mutation, which is a key driver in acute myeloid leukemia (AML). This document provides a comprehensive overview of the target specificity and kinase profile of this compound, based on currently available data. While detailed primary research on this compound is not extensively published, this guide synthesizes available information from chemical suppliers and analogous well-characterized FLT3 inhibitors to provide a valuable technical resource.

Introduction to FLT3 and its Role in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. The most frequent type of mutation is an internal tandem duplication (ITD) in the juxtamembrane domain of the receptor, leading to ligand-independent constitutive activation of the kinase. This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target for the treatment of AML.

This compound: A Potent FLT3-ITD Inhibitor

Quantitative Kinase Inhibition Data

The primary reported activity of this compound is its potent inhibition of the FLT3-ITD mutant kinase.

TargetIC50 (nM)
FLT3-ITD1.336

Table 1: In vitro inhibitory activity of this compound against FLT3-ITD. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

A comprehensive kinase profile across a wider panel of kinases is necessary to fully assess the selectivity of this compound. Typically, second-generation FLT3 inhibitors exhibit high selectivity for FLT3 over other kinases, including closely related receptor tyrosine kinases like KIT and c-FMS.

Presumed Mechanism of Action and Signaling Pathway

This compound is presumed to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. By occupying this site, it prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways that are critical for the survival and proliferation of leukemic cells.

The constitutive activation of FLT3-ITD leads to the activation of several key downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Inhibition of FLT3-ITD by this compound is expected to block these pathways, leading to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS P PI3K PI3K FLT3_ITD->PI3K P STAT5 STAT5 FLT3_ITD->STAT5 P Flt3_IN_6 This compound Flt3_IN_6->FLT3_ITD Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Figure 1. Simplified FLT3-ITD signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Kinase Profiling

While the specific protocols used for this compound are not publicly detailed, the following represents a standard methodology for determining the in vitro kinase inhibitory activity of a compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the potency of an inhibitor against a purified kinase.

Objective: To determine the IC50 value of this compound against FLT3-ITD and other kinases.

Materials:

  • Purified recombinant human FLT3-ITD kinase domain.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution.

  • Substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein).

  • This compound stock solution (in DMSO).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the purified FLT3-ITD kinase to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add a mixture of the substrate and ATP to each well to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This assay measures the luminescence signal, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of this compound start->prep_compound add_inhibitor Add Inhibitor/DMSO to 384-well Plate prep_compound->add_inhibitor add_kinase Add Purified FLT3-ITD Kinase add_inhibitor->add_kinase pre_incubate Pre-incubate (10-15 min) add_kinase->pre_incubate add_substrate_atp Add Substrate & ATP (Initiate Reaction) pre_incubate->add_substrate_atp incubate Incubate at 30°C (60 min) add_substrate_atp->incubate add_detection Add ADP-Glo™ Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2. General experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the FLT3-ITD kinase, a clinically validated target in AML. While the currently available data is limited, its low nanomolar IC50 suggests significant potential as a therapeutic agent. To fully realize this potential, further research is required to:

  • Determine the full kinase selectivity profile: A broad kinase panel screening is essential to understand the off-target effects and potential for toxicity.

  • Elucidate the binding mode: X-ray crystallography or computational modeling could reveal the precise interactions between this compound and the FLT3 kinase domain.

  • Evaluate cellular activity: Assessing the effect of this compound on the proliferation and survival of FLT3-ITD-positive cell lines is a critical next step.

  • Investigate in vivo efficacy and pharmacokinetics: Preclinical studies in animal models of AML are necessary to evaluate the therapeutic potential of this compound in a living system.

This technical guide provides a foundational understanding of this compound based on the currently accessible information. As more research becomes available, a more detailed and comprehensive profile of this promising FLT3 inhibitor will undoubtedly emerge.

Flt3 Inhibitor Binding Affinity to FLT3-ITD Mutant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Fms-like tyrosine kinase 3 (FLT3) inhibitors to the FLT3 internal tandem duplication (FLT3-ITD) mutant, a key driver in Acute Myeloid Leukemia (AML). Due to the lack of publicly available data for a compound specifically named "Flt3-IN-6," this guide focuses on well-characterized and clinically relevant FLT3 inhibitors to provide a comprehensive and practical resource.

Core Data Presentation: Inhibitor Binding Affinities

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key FLT3 inhibitors against the FLT3-ITD mutant, as determined in various cellular and biochemical assays. These values are crucial for comparing the potency of different compounds and for guiding drug development efforts.

InhibitorAssay TypeCell Line / SystemIC50 (nM)
Gilteritinib Cell-based (viability)MV4-11 (FLT3-ITD)0.92[1]
Cell-based (viability)MOLM-13 (FLT3-ITD)2.9[1]
Biochemical (FLT3-ITD)Purified enzyme0.29[1]
Quizartinib Cell-based (viability)MV4-11 (FLT3-ITD)0.40[2]
Cell-based (viability)MOLM-13 (FLT3-ITD)0.89[2]
Biochemical (FLT3-ITD)Purified enzyme<1[2]
Crenolanib Cell-based (viability)MV4-11 (FLT3-ITD)1.3[3]
Cell-based (viability)MOLM-13 (FLT3-ITD)4.9[3]
Biochemical (FLT3-ITD)Autophosphorylation~2[4]
Sorafenib Cell-based (viability)MV4-11 (FLT3-ITD)4.9[3]
Cell-based (viability)MOLM-13 (FLT3-ITD)17[3]
Biochemical (FLT3-ITD)Target modulation69.3 ng/mL (~150 nM)[5]
Midostaurin Cell-based (viability)MOLM-13 (FLT3-ITD)~200[6]
Biochemical (FLT3-ITD)Purified enzyme3.0 (in Ba/F3-FLT3-ITD+TEL-SYK)[7]

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ Assay)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against purified FLT3-ITD kinase.

Materials:

  • Recombinant purified FLT3-ITD enzyme

  • ATP-competitive kinase tracer (e.g., Alexa Fluor™ 647-labeled)

  • Europium-labeled anti-tag antibody (for FRET)

  • Test inhibitor compound (serially diluted)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the FLT3-ITD enzyme and the europium-labeled anti-tag antibody in the kinase reaction buffer.

  • Tracer Solution: Prepare a solution of the fluorescently labeled ATP-competitive tracer in the kinase reaction buffer.

  • Assay Assembly: In a 384-well plate, add the test inhibitor solution, followed by the kinase/antibody mixture.

  • Initiation of Reaction: Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay (e.g., MTS Assay)

This protocol describes a method to assess the effect of an inhibitor on the viability of FLT3-ITD-positive AML cell lines.

Materials:

  • FLT3-ITD positive human AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor compound (serially diluted)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the FLT3-ITD positive cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

FLT3-ITD Signaling Pathway

The internal tandem duplication in the juxtamembrane domain of FLT3 leads to ligand-independent dimerization and constitutive activation of the kinase. This results in the aberrant activation of downstream signaling pathways, promoting cell proliferation and survival.[8][9] The main signaling cascades activated by FLT3-ITD are the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[6][8][10]

FLT3_ITD_Signaling cluster_MAPK RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_STAT JAK/STAT Pathway FLT3_ITD FLT3-ITD (Constitutively Active Dimer) GRB2 GRB2 FLT3_ITD->GRB2 PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis STAT5 STAT5 JAK->STAT5 STAT5->Nucleus Gene Transcription Proliferation Cell Proliferation & Survival Apoptosis Inhibition of Apoptosis Nucleus->Proliferation Nucleus->Apoptosis

Caption: Constitutive FLT3-ITD signaling pathways promoting leukemogenesis.

Experimental Workflow for Kinase Inhibitor IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound against a target kinase, from initial compound handling to final data analysis.

Kinase_Inhibitor_Workflow start Start compound_prep Compound Preparation (Serial Dilution in DMSO) start->compound_prep add_compound Addition of Test Compound to Assay Plate compound_prep->add_compound assay_plate Assay Plate Preparation (Addition of Kinase, Substrate, ATP) assay_plate->add_compound incubation Incubation (Allow Kinase Reaction) add_compound->incubation detection Detection Step (e.g., Add Luminescent Reagent) incubation->detection read_plate Read Plate (Measure Signal) detection->read_plate data_analysis Data Analysis (Normalize to Controls) read_plate->data_analysis ic50_calc IC50 Calculation (Dose-Response Curve Fitting) data_analysis->ic50_calc end End ic50_calc->end

Caption: Standard workflow for in vitro kinase inhibitor screening.

References

Introduction to FLT3 and the FLIN Inhibitor Series

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the FLT3 Inhibitor Series FLIN 1-6 and Their Effect on FLT3 Signaling Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of a novel series of Fms-like tyrosine kinase 3 (FLT3) inhibitors, designated FLIN-1 through FLIN-6. A recent study has identified these compounds as potent inhibitors of the FLT3-Internal Tandem Duplication (ITD) mutation, a key driver in Acute Myeloid Leukemia (AML).[1] This guide will delve into their mechanism of action, their impact on FLT3 signaling, and present available quantitative data and relevant experimental methodologies.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the pathogenesis of AML.

A novel series of small molecule inhibitors, termed FLINs 1-6, have been discovered through structure-based virtual screening and have demonstrated potent inhibitory activity against FLT3-ITD.[1] Among these, FLIN-4 has been identified as a particularly potent compound, exhibiting significantly higher inhibitory activity than the established drug, Midostaurin.[1]

Quantitative Data Summary

The inhibitory activities of the FLIN series of compounds against FLT3-ITD were determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below.

CompoundIC₅₀ against FLT3-ITD (nM)
FLIN-11.07 - 14.52 (range)
FLIN-21.07 - 14.52 (range)
FLIN-31.07 - 14.52 (range)
FLIN-4 1.07 ± 0.04
FLIN-51.07 - 14.52 (range)
FLIN-61.07 - 14.52 (range)
Midostaurin29.64 ± 1.45

Table 1: In vitro inhibitory activity of FLIN compounds against FLT3-ITD. Data sourced from a recent study on novel FLT3-ITD inhibitors.[1]

Mechanism of Action and Effect on FLT3 Signaling

FLT3 inhibitors, including the FLIN series, act by competing with ATP for the binding site in the kinase domain of the FLT3 receptor. By occupying this site, they prevent the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascades that drive leukemic cell proliferation and survival.

The constitutive activation of FLT3-ITD leads to the activation of several key downstream signaling pathways, including:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 is a key mediator of cytokine signaling and is constitutively activated by FLT3-ITD, promoting cell survival and proliferation.

  • RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: This cascade plays a central role in regulating cell growth, survival, and metabolism.

By inhibiting FLT3-ITD, the FLIN compounds are expected to suppress the phosphorylation and activation of these downstream effectors, ultimately leading to the inhibition of leukemic cell growth and the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize FLT3 inhibitors like the FLIN series.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the target kinase.

Materials:

  • Recombinant FLT3-ITD enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

  • Test compounds (FLINs 1-6)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant FLT3-ITD enzyme, and the substrate peptide.

  • Add the diluted test compounds to the wells. Include a positive control (e.g., Midostaurin) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

  • The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MV4-11 Cells)

Objective: To assess the effect of a compound on the proliferation of FLT3-ITD positive human acute myeloid leukemia cells.

Materials:

  • MV4-11 cell line (known to harbor the FLT3-ITD mutation)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Test compounds (FLINs 1-6)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed MV4-11 cells into a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add the cell viability reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (ITD) FLT3_Ligand->FLT3_Receptor Binding & Dimerization P P FLT3_Receptor->P STAT5 STAT5 P->STAT5 Activation RAS RAS P->RAS PI3K PI3K P->PI3K FLIN_Inhibitor FLIN-6 FLIN_Inhibitor->P Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation

Figure 1: FLT3-ITD signaling pathway and the inhibitory action of FLIN-6.

Experimental_Workflow Start Start: Novel Compound Screening Virtual_Screening Structure-Based Virtual Screening Start->Virtual_Screening Candidate_Selection Select Candidate Inhibitors (FLINs 1-6) Virtual_Screening->Candidate_Selection Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Candidate_Selection->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MV4-11 cells) Kinase_Assay->Cell_Assay Data_Analysis Data Analysis & Lead Identification (FLIN-4) Cell_Assay->Data_Analysis Further_Studies In Vivo Studies & Preclinical Development Data_Analysis->Further_Studies

Figure 2: A generalized experimental workflow for the discovery and evaluation of FLT3 inhibitors.

References

A Comparative Analysis of Type I FLT3 Inhibitors for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial searches for a specific compound designated "Flt3-IN-6" did not yield sufficient public data for a detailed analysis. This technical guide will therefore focus on a comprehensive comparison of three well-characterized, clinically relevant type I FMS-like tyrosine kinase 3 (FLT3) inhibitors: Crenolanib , Gilteritinib , and Midostaurin . The principles, protocols, and comparative data presented herein provide a robust framework for the evaluation of these and other novel type I FLT3 inhibitors.

Executive Summary

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in Acute Myeloid Leukemia (AML), conferring a poor prognosis.[1] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the receptor and downstream signaling pathways that drive leukemic cell proliferation and survival.[2][3] Type I FLT3 inhibitors, which bind to the active conformation of the kinase, represent a critical class of targeted therapies effective against both ITD and TKD mutations.[2][4] This guide provides a technical overview and comparison of crenolanib, gilteritinib, and midostaurin, detailing their inhibitory profiles, the experimental methodologies used for their characterization, and the key signaling pathways they target.

Introduction to Type I FLT3 Inhibitors

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[5] In AML, activating mutations render the FLT3 kinase constitutively active, promoting uncontrolled cell growth.[2] FLT3 inhibitors are broadly classified into two types based on their binding mode. Type II inhibitors (e.g., sorafenib, quizartinib) bind to the inactive kinase conformation, making them ineffective against TKD mutations that stabilize the active state.[2][4]

Type I inhibitors , the focus of this guide, bind to the ATP-binding pocket of the active ("DFG-in") conformation of the FLT3 kinase.[4] This mechanism allows them to inhibit both FLT3-ITD and FLT3-TKD mutants, offering a broader spectrum of activity and a potential advantage in overcoming resistance.[2]

  • Midostaurin (Rydapt®): A first-generation, multi-kinase inhibitor approved in combination with chemotherapy for newly diagnosed FLT3-mutated AML.[6] Its broad kinase profile may contribute to both efficacy and off-target effects.

  • Gilteritinib (Xospata®): A second-generation inhibitor with potent activity against both FLT3-ITD and FLT3-TKD mutations, approved for relapsed or refractory FLT3-mutated AML.[7]

  • Crenolanib: A potent and selective second-generation type I inhibitor being investigated in clinical trials. It has demonstrated activity against a wide range of FLT3 mutations, including those conferring resistance to other inhibitors.[6]

Quantitative Comparison of Inhibitor Potency

The following tables summarize publicly available data on the inhibitory activity of crenolanib, gilteritinib, and midostaurin. Data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%).

Table 1: Biochemical Inhibitory Activity (IC50, nM)

Inhibitor FLT3-WT FLT3-ITD FLT3-D835Y (TKD) Reference
Gilteritinib 5 0.7 - 1.8 - [7]

| KW-2449 (Example) | - | 6 | - |[6] |

Note: Comprehensive, directly comparable biochemical IC50 data for all three inhibitors against various mutations from a single source is limited in the public domain. The values presented are illustrative of their potency.

Table 2: Cellular Inhibitory Activity (IC50, nM)

Inhibitor Cell Line (Mutation) Cellular FLT3 Phosphorylation IC50 (nM) Cell Proliferation IC50 (nM) Reference
Gilteritinib MV4-11 (FLT3-ITD) ~1 - [7]
Midostaurin MV4-11 (FLT3-ITD) - -

| Crenolanib | MOLM14 (FLT3-ITD) | - | - | |

Note: Cellular potency can vary significantly based on the cell line and assay conditions (e.g., presence of plasma proteins).

Key Experimental Protocols

The characterization of FLT3 inhibitors involves a tiered approach, from biochemical assays to cellular and in vivo models. The following are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assays

These assays measure the direct interaction of an inhibitor with the purified FLT3 kinase domain.

4.1.1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the FLT3 kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

  • Protocol:

    • Reagents: Recombinant FLT3 kinase (e.g., from Carna Biosciences), HTRF KinEASE kit (Cisbio) with STK Substrate 1-biotin, ATP, test inhibitors.

    • Procedure: a. Dispense 5 µL of a mix containing recombinant FLT3 kinase and the ULight™-TK peptide substrate into a 384-well plate.[8] b. Prepare serial dilutions of the test inhibitor in assay buffer containing ATP and 1% DMSO.[8] c. Add 5 µL of the inhibitor/ATP solution to the wells. d. Incubate the reaction at room temperature for 60-90 minutes in the dark.[8] e. Stop the reaction by adding 10 µL of EDTA solution containing the europium-labeled anti-phosphotyrosine antibody (e.g., PT66).[8] f. Incubate for 60 minutes at room temperature to allow for antibody binding.[8] g. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the ratio of the two emission signals and plot against inhibitor concentration to determine the IC50 value.

4.1.2 LanthaScreen™ Eu Kinase Binding Assay

  • Principle: This is a competition binding assay. A europium-labeled anti-tag antibody binds to the tagged FLT3 kinase. An Alexa Fluor™ 647-labeled, ATP-competitive tracer binds to the kinase's ATP pocket, bringing the fluorophores together for FRET. A test compound that also binds to the ATP pocket will displace the tracer, causing a loss of FRET signal.

  • Protocol:

    • Reagents: GST-tagged recombinant FLT3 kinase, LanthaScreen™ Eu-anti-GST Antibody, Kinase Tracer 236 (for FLT3), test inhibitors.

    • Procedure: a. In a 384-well plate, combine the FLT3 kinase, Eu-anti-GST antibody, and serial dilutions of the test inhibitor. b. Incubate for 60 minutes at room temperature. c. Add the Alexa Fluor™ 647-labeled Kinase Tracer. d. Incubate for another 60 minutes at room temperature. e. Read the plate using a fluorescence plate reader capable of time-resolved FRET.

    • Data Analysis: The decrease in the FRET signal is proportional to the amount of tracer displaced. Plot the signal against inhibitor concentration to calculate the IC50.

Cellular FLT3 Phosphorylation Assay

This assay measures the ability of an inhibitor to block FLT3 autophosphorylation in a cellular context.

  • Principle: AML cells expressing mutant FLT3 (e.g., MV4-11, MOLM-14) are treated with the inhibitor. Cell lysates are then analyzed for the levels of phosphorylated FLT3 (p-FLT3) using an ELISA-based method or Western blot.

  • Protocol (ELISA-based):

    • Cell Culture: Plate FLT3-mutant AML cells (e.g., MV4-11) in 96-well plates and incubate overnight.

    • Inhibitor Treatment: Treat cells with a serial dilution of the test inhibitor for 2-4 hours at 37°C.

    • Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • ELISA: a. Use a sandwich ELISA kit with a capture antibody specific for total FLT3 and a detection antibody specific for phosphorylated tyrosine residues (pY591). b. Add cell lysates to the pre-coated wells and incubate. c. Wash the wells and add the detection antibody. d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

    • Data Analysis: Normalize the p-FLT3 signal to total FLT3 or a housekeeping protein. Plot the normalized signal against inhibitor concentration to determine the IC50.

Cell Proliferation/Viability Assays

These assays determine the effect of FLT3 inhibition on the growth and survival of leukemic cells.

4.3.1 MTT Assay

  • Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic lines).[9]

    • Inhibitor Treatment: Add serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[9]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the IC50.

4.3.2 CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the amount of ATP.

  • Protocol:

    • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

    • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[12]

    • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[12]

    • Data Analysis: Calculate the percentage of viability and determine the IC50 as described for the MTT assay.

Western Blotting for FLT3 Signaling Pathways
  • Principle: Western blotting is used to detect the phosphorylation status of key downstream signaling proteins like STAT5, AKT, and ERK, confirming the on-target effect of the inhibitor.

  • Protocol:

    • Cell Treatment and Lysis: Treat FLT3-mutant cells with the inhibitor for a short duration (e.g., 2-4 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT5 (Tyr694), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204).[13][14]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5, total AKT, total ERK, or a housekeeping protein like α-tubulin or GAPDH.[13][15]

In Vivo AML Xenograft Models
  • Principle: These models assess the anti-leukemic efficacy of an inhibitor in a living organism. Human AML cells are implanted into immunodeficient mice, which are then treated with the test compound.

  • Protocol:

    • Cell Line and Animal Model: Use a human FLT3-ITD positive cell line like MV4-11 or MOLM-14. The mice are typically immunodeficient strains such as NOD/SCID or NSG.[16]

    • Tumor Implantation:

      • Subcutaneous Model: Inject 5-10 x 10^6 cells suspended in Matrigel into the flank of each mouse.[17]

      • Disseminated/Orthotopic Model: Inject 1-5 x 10^6 cells intravenously via the tail vein to better mimic systemic disease.[16]

    • Treatment: Once tumors are established (e.g., palpable at ~100-150 mm³ for subcutaneous models) or engraftment is confirmed (e.g., by peripheral blood sampling for disseminated models), randomize the mice into treatment and vehicle control groups.[16][17] Administer the inhibitor via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • Efficacy Assessment:

      • Monitor tumor volume (for subcutaneous models) and body weight twice weekly.[17]

      • For disseminated models, monitor disease progression by flow cytometry of peripheral blood for human CD45+ cells.[16]

      • At the end of the study, assess leukemic burden in the bone marrow, spleen, and liver.[16]

    • Pharmacodynamic Studies: Collect tumor or bone marrow samples at specified time points after the final dose to assess target inhibition (e.g., p-FLT3 or p-STAT5 levels) by Western blot or flow cytometry.

Visualizing FLT3 Signaling and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway targeted by type I FLT3 inhibitors and a typical preclinical evaluation workflow.

FLT3_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT5 STAT5 Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation (ITD-specific) Type1_Inhibitor Type I FLT3 Inhibitor (Crenolanib, Gilteritinib, Midostaurin) Type1_Inhibitor->Dimerization Inhibits

Caption: FLT3 signaling pathway and point of inhibition.

Preclinical_Workflow Discovery Compound Synthesis & Initial Screening Biochemical Biochemical Assays HTRF Kinase Assay LanthaScreen Binding Assay IC50 Determination Discovery->Biochemical Cellular Cell-Based Assays FLT3 Phosphorylation (ELISA / Western) Cell Viability (MTT / CTG) Downstream Signaling (Western Blot) Biochemical->Cellular Confirm on-target activity InVivo In Vivo Models AML Xenograft (Subcutaneous / Orthotopic) Efficacy Assessment (Tumor Growth / Survival) PK/PD Analysis Cellular->InVivo Assess efficacy Lead_Opt Lead Optimization InVivo->Lead_Opt Iterate based on in vivo data IND IND-Enabling Studies InVivo->IND Lead_Opt->Biochemical

Caption: Preclinical evaluation workflow for a novel FLT3 inhibitor.

References

The Potential of Flt3-IN-6 in Overcoming Inhibitor Resistance in Acute Myeloid Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment has been significantly advanced by the development of targeted therapies against the FMS-like tyrosine kinase 3 (Flt3) receptor. However, the emergence of resistance mutations remains a critical challenge, limiting the long-term efficacy of many Flt3 inhibitors. This technical guide delves into the potential of a novel inhibitor, Flt3-IN-6, in addressing this challenge, providing a comprehensive overview of its mechanism of action, available efficacy data, and the experimental frameworks used to evaluate such compounds.

Introduction to Flt3 and Inhibitor Resistance

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant portion of AML patients, mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled proliferation of leukemic cells. The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.

While first and second-generation Flt3 inhibitors have shown clinical efficacy, their effectiveness is often curtailed by the development of on-target secondary mutations within the Flt3 kinase domain or the activation of alternative signaling pathways that bypass the need for Flt3 signaling. This has spurred the development of next-generation inhibitors with improved potency and the ability to target these resistance mechanisms.

This compound: A Potent Inhibitor of Flt3-ITD

This compound is a novel, potent, and selective small molecule inhibitor of the Flt3-ITD mutation. While extensive peer-reviewed data on this compound is not yet widely available, preliminary data from chemical suppliers indicates a strong inhibitory activity against the Flt3-ITD mutant.

Mechanism of Action

Like other tyrosine kinase inhibitors, this compound is presumed to function as an ATP-competitive inhibitor. By binding to the ATP-binding pocket of the Flt3 kinase domain, it prevents the phosphorylation of the receptor and the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways. The high potency of this compound against the ITD mutation suggests a strong affinity for the constitutively active conformation of the receptor.

The diagram below illustrates the general signaling pathway of Flt3 and the point of intervention for inhibitors like this compound.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds to P1 Dimerization & Autophosphorylation FLT3_Receptor->P1 FLT3_ITD FLT3-ITD (Mutant) P2 Constitutive Dimerization & Autophosphorylation FLT3_ITD->P2 Ligand- independent Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT5) P1->Downstream_Signaling P2->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Flt3_IN_6 This compound Flt3_IN_6->P2 Inhibits

Caption: Flt3 Signaling and Inhibition.

Quantitative Data and Efficacy

The primary quantitative measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

CompoundTargetIC50 (nM)Reference
This compoundFlt3-ITD1.336[1][2][3][4]

Table 1: Biochemical Assay Data for this compound.

Data on the efficacy of this compound against common resistance mutations, such as those in the TKD, is not yet publicly available. Further studies are required to determine its full potential in overcoming the diverse landscape of Flt3 inhibitor resistance.

Experimental Protocols for Flt3 Inhibitor Evaluation

The characterization of a novel Flt3 inhibitor like this compound involves a series of well-defined experimental protocols, from initial biochemical assays to cellular and in vivo studies.

Biochemical Kinase Inhibition Assays

These assays are the first step in determining the direct inhibitory effect of a compound on the kinase.

Objective: To measure the IC50 of an inhibitor against purified wild-type and mutant Flt3 kinase.

Methodology:

  • Reagents: Purified recombinant Flt3 kinase (wild-type and various mutants), a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor.

  • Procedure: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is measured. Common methods include:

    • Radiometric assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Employing technologies like LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) or ADP-Glo™ which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase activity is plotted against a range of inhibitor concentrations to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified FLT3 Kinase - Substrate - ATP - this compound (serial dilutions) Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, & this compound Prepare_Reagents->Incubate Initiate_Reaction Add ATP to Initiate Reaction Incubate->Initiate_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Initiate_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: Biochemical Kinase Inhibition Assay Workflow.

Cell-Based Assays

These assays evaluate the inhibitor's activity in a more physiologically relevant context.

Objective: To determine the effect of the inhibitor on cell viability, proliferation, and Flt3 signaling in AML cell lines.

Methodology:

  • Cell Lines: AML cell lines endogenously expressing wild-type Flt3 (e.g., HL-60) or mutant Flt3 (e.g., MV4-11 for Flt3-ITD, MOLM-13 for Flt3-ITD). Ba/F3 cells engineered to express specific Flt3 resistance mutations are also commonly used.

  • Cell Viability/Proliferation Assays:

    • Cells are treated with a range of inhibitor concentrations for a set period (e.g., 48-72 hours).

    • Viability is assessed using assays such as MTT, MTS, or CellTiter-Glo®, which measure metabolic activity.

  • Target Engagement and Downstream Signaling Analysis (Western Blotting):

    • Cells are treated with the inhibitor for a shorter duration (e.g., 1-4 hours).

    • Cell lysates are prepared and subjected to SDS-PAGE and western blotting.

    • Antibodies are used to detect the phosphorylation status of Flt3 and key downstream signaling proteins like STAT5, AKT, and ERK. A decrease in phosphorylation indicates successful target inhibition.

  • Apoptosis Assays (Flow Cytometry):

    • Treated cells are stained with markers of apoptosis, such as Annexin V and propidium iodide (PI).

    • Flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.

Cell_Based_Assay_Workflow cluster_assays Assays Start Start Cell_Culture Culture AML Cell Lines (e.g., MV4-11, MOLM-13) Start->Cell_Culture Inhibitor_Treatment Treat Cells with This compound (Dose-Response) Cell_Culture->Inhibitor_Treatment Viability Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Viability Western_Blot Western Blot for p-FLT3, p-STAT5, etc. Inhibitor_Treatment->Western_Blot Apoptosis Apoptosis Assay (e.g., Annexin V) Inhibitor_Treatment->Apoptosis Data_Analysis Data Analysis Viability->Data_Analysis Western_Blot->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End Resistance_Overcoming_Strategy Potent_Inhibition Potent Flt3-ITD Inhibition Confirmed (IC50 = 1.336 nM) Screen_Resistance_Mutants Screen against a panel of Flt3 resistance mutations (e.g., D835Y, F691L) Potent_Inhibition->Screen_Resistance_Mutants Cell_Based_Validation Validate in cell lines expressing resistance mutations Screen_Resistance_Mutants->Cell_Based_Validation In_Vivo_Models Test in in vivo models of resistant AML Cell_Based_Validation->In_Vivo_Models Clinical_Development Advance to Clinical Development In_Vivo_Models->Clinical_Development

References

Methodological & Application

Application Notes: Flt3-IN-6 for In Vitro Evaluation in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common, occurring in approximately 30% of patients.[1][2][3] These mutations, typically internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent constitutive activation of the receptor.[1][2][4] This aberrant signaling promotes uncontrolled proliferation and survival of leukemia cells and is associated with a poor prognosis.[1][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-6 is a potent and selective inhibitor of the FLT3 kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in AML cell lines, covering cell viability, target engagement, and downstream signaling pathway modulation.

Mechanism of Action of FLT3 Inhibitors

Normally, FLT3 is activated upon binding its ligand, leading to dimerization and autophosphorylation of tyrosine residues. This activates downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which are critical for cell survival and proliferation.[2][4][5] Mutated FLT3 receptors are constitutively active, driving these pathways without ligand stimulation.[4] FLT3 inhibitors like this compound are designed to bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling, thereby inducing apoptosis and inhibiting the proliferation of FLT3-mutated AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimer (Autophosphorylation) FLT3->FLT3_dimer Dimerization RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K STAT5 STAT5 FLT3_dimer->STAT5 FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptosis Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Transcription Flt3_IN_6 This compound Flt3_IN_6->FLT3_dimer Inhibits

Caption: FLT3 signaling pathway and point of inhibition by this compound.

Data Presentation

Table 1: AML Cell Lines for this compound Evaluation

This table lists common AML cell lines suitable for testing FLT3 inhibitors, categorized by their FLT3 mutation status.[6]

Cell LineFLT3 Mutation StatusClassificationRecommended Use
MV4-11 Homozygous ITDM5 (Monocytic)Primary screening, high sensitivity
MOLM-13 Heterozygous ITDM5 (Monocytic)Efficacy testing, clinically relevant
PL-21 Heterozygous ITDM4 (Myelomonocytic)Efficacy testing
HL-60 Wild-Type (WT)M2 (Myeloblastic)Negative control for FLT3-ITD
OCI-AML3 Wild-Type (WT)M4 (Myelomonocytic)Negative control for FLT3-ITD
Table 2: Expected In Vitro Activity of this compound

This table provides representative IC₅₀ (half-maximal inhibitory concentration) values expected from cell viability assays after a 72-hour treatment period.

Cell LineFLT3 StatusExpected IC₅₀ Range (nM)
MV4-11 Homozygous ITD1 - 10
MOLM-13 Heterozygous ITD10 - 50
HL-60 Wild-Type (WT)> 1000

Experimental Protocols

Cell Culture and Maintenance
  • Media: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL. Suspension cells (e.g., MV4-11, MOLM-13, HL-60) can be diluted with fresh media to the appropriate density.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol determines the dose-dependent effect of this compound on the viability of AML cells.

Cell_Viability_Workflow A 1. Seed AML Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Prepare Serial Dilutions of this compound in media A->B C 3. Add Compound to Wells (Include DMSO vehicle control) B->C D 4. Incubate for 72 hours (37°C, 5% CO₂) C->D E 5. Equilibrate Plate and Reagent to Room Temperature D->E F 6. Add CellTiter-Glo® Reagent (Volume equal to culture medium) E->F G 7. Mix and Incubate (2 min on orbital shaker, 10 min at RT) F->G H 8. Read Luminescence (Plate Reader) G->H I 9. Analyze Data (Normalize to DMSO control, plot dose-response curve, calculate IC₅₀) H->I

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed AML cells in a white, clear-bottom 96-well plate at a density of 3 x 10⁵ to 5 x 10⁵ cells/mL in 100 µL of culture medium per well.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.

  • Treatment: Add 100 µL of the 2X this compound working solutions to the respective wells. Include wells treated with DMSO vehicle as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[8]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Western Blot Analysis for FLT3 Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of FLT3 and its downstream targets like STAT5, AKT, and ERK.

Western_Blot_Workflow A 1. Treat Cells with this compound (e.g., 10x IC₅₀ for 2-4 hours) B 2. Harvest and Lyse Cells (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Determine Protein Concentration (BCA Assay) B->C D 4. Prepare Samples and Run SDS-PAGE C->D E 5. Transfer Proteins to PVDF Membrane D->E F 6. Block Membrane (5% BSA or non-fat milk in TBST) E->F G 7. Incubate with Primary Antibodies (e.g., p-FLT3, FLT3, p-STAT5, etc.) overnight at 4°C F->G H 8. Wash and Incubate with HRP-conjugated Secondary Antibody G->H I 9. Detect with Chemiluminescence (ECL) and Image H->I

Caption: General workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Treatment: Seed MV4-11 or MOLM-13 cells at 1 x 10⁶ cells/mL and treat with this compound (e.g., at 1x, 5x, and 10x IC₅₀) for 2-4 hours. Include a DMSO vehicle control.

  • Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Denature 20-30 µg of protein per sample by boiling in SDS sample buffer. Separate the proteins on an 8-12% SDS-PAGE gel.[10]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[10]

    • Suggested Antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p44/42 MAPK (Erk1/2), anti-p44/42 MAPK, and a loading control (e.g., anti-β-Actin or anti-GAPDH).

  • Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.[11][12]

CETSA_Workflow A 1. Treat Intact Cells (this compound vs. DMSO vehicle) for 1-3 hours B 2. Harvest and Resuspend Cells A->B C 3. Heat Cell Suspensions (Create temperature gradient, e.g., 40-70°C) for 3-4 mins B->C D 4. Cool Samples to Room Temperature C->D E 5. Lyse Cells (e.g., Freeze-thaw cycles) D->E F 6. Separate Soluble and Precipitated Fractions (High-speed centrifugation) E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Analyze Soluble FLT3 Protein Levels (Western Blot or other method) G->H I 9. Plot Melt Curve (Soluble protein vs. Temperature) to observe thermal shift H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Treatment: Treat intact AML cells (e.g., MV4-11) with a saturating concentration of this compound or DMSO vehicle for 1-3 hours in a 37°C incubator.[13]

  • Heating:

    • Transfer the cell suspensions into PCR tubes.

    • Heat the tubes at different temperatures for 3-4 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).[11]

    • Cool the samples at room temperature for 3 minutes.[11]

  • Lysis: Lyse the cells by performing repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble FLT3 protein at each temperature point using Western Blot.

  • Data Interpretation: Plot the band intensity of soluble FLT3 against temperature for both the this compound-treated and DMSO-treated samples. A shift of the melting curve to higher temperatures in the drug-treated sample confirms direct target engagement.

References

Application Notes and Protocols for Flt3 Inhibitors in In Vivo Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Flt3 Inhibitor Dosage for In Vivo Mouse Models of Leukemia Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific in vivo dosage and administration data for the compound designated "Flt3-IN-6" is not publicly available. The following application notes and protocols are based on published data for other well-characterized Flt3 inhibitors and are intended to serve as a comprehensive guide for the in vivo evaluation of novel Flt3 inhibitors in mouse models of leukemia. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including this compound.

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3][4][5] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][6][7][8] Consequently, Flt3 has emerged as a key therapeutic target, leading to the development of numerous small molecule inhibitors.[6][7]

These application notes provide a framework for the in vivo assessment of Flt3 inhibitors in preclinical mouse models of leukemia, with a focus on establishing effective dosing and treatment schedules.

Data Presentation: In Vivo Efficacy of Representative Flt3 Inhibitors

The following table summarizes the reported in vivo dosages and administration routes for several Flt3 inhibitors in mouse models of leukemia. This data can serve as a starting point for designing studies with novel Flt3 inhibitors like this compound.

Inhibitor NameMouse ModelCell LineDosageAdministration RouteStudy DurationEfficacy HighlightsReference
CHMFL-FLT3-362Subcutaneous Xenograft (NOD/SCID)MV4-1150, 100, 150 mg/kg/dayOral28 daysDose-dependent tumor growth inhibition, with 95% inhibition at 150 mg/kg/day.[9]
CHMFL-FLT3-362Disseminated (NOD/SCID)MV4-1150, 100, 150 mg/kg/dayOral174 daysDose-dependently extended survival with no significant weight loss.[7][9]
CHMFL-FLT3-362Disseminated (NOD/SCID)MOLM-1350, 100, 150 mg/kg/dayOral32 daysDose-dependently extended survival.[9]
AMG925, Sorafenib, AC220 (Quizartinib)Subcutaneous Xenograft (Nude)MOLM-13Various doses and schedulesOralNot SpecifiedUsed to develop a composite model integrating pharmacokinetics, signaling, and tumor burden reduction.[10][11]

Experimental Protocols

Murine Leukemia Models

The selection of an appropriate mouse model is critical for the evaluation of Flt3 inhibitors. Common models include:

  • Xenograft Models: Immunocompromised mice (e.g., NOD/SCID, NSG) are subcutaneously or intravenously injected with human leukemia cell lines harboring Flt3 mutations (e.g., MV4-11, MOLM-13).[9][10]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the "knock-in" of an Flt3-ITD mutation into the murine Flt3 locus, leading to the development of a myeloproliferative disease that can progress to leukemia.[12][13]

Preparation and Administration of Flt3 Inhibitors

Preparation:

  • Formulation: Flt3 inhibitors are typically formulated for oral gavage or intraperitoneal (IP) injection. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. The specific formulation should be optimized for the solubility and stability of the test compound.

  • Concentration: The concentration of the inhibitor in the vehicle should be calculated based on the desired dose and the average weight of the mice.

Administration:

  • Route of Administration: Oral gavage is a common and clinically relevant route for many small molecule inhibitors.[9] IP injection can also be used.

  • Frequency: Dosing is typically performed once or twice daily.[9]

  • Volume: The administration volume should be kept consistent, typically 100-200 µL for mice.

In Vivo Efficacy Studies

Protocol for a Subcutaneous Xenograft Model:

  • Cell Culture: Culture human AML cells with Flt3-ITD mutations (e.g., MV4-11) under standard conditions.

  • Cell Implantation: Subcutaneously inject 5-10 x 106 cells in a mixture of media and Matrigel into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into vehicle control and treatment groups.

  • Dosing: Administer the Flt3 inhibitor or vehicle daily via oral gavage.

  • Endpoints:

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).

Protocol for a Disseminated Leukemia Model:

  • Cell Implantation: Intravenously inject 1-5 x 106 luciferase-tagged AML cells into the tail vein of immunocompromised mice.

  • Disease Monitoring: Monitor disease progression through bioluminescence imaging (BLI) and by observing clinical signs (e.g., weight loss, hind limb paralysis).

  • Treatment Initiation: Begin treatment upon detection of a significant BLI signal or at a predetermined time point post-cell injection.

  • Dosing: Administer the Flt3 inhibitor or vehicle as determined by prior studies.

  • Endpoints:

    • Monitor survival.

    • Assess leukemia burden in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.

Visualization of Pathways and Workflows

Flt3 Signaling Pathway and Inhibition

Mutated Flt3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1] Key pathways include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[1][7] Flt3 inhibitors block the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the activation of these downstream signals.

Flt3_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_mut Mutated FLT3 (ITD or TKD) RAS RAS FLT3_mut->RAS PI3K PI3K FLT3_mut->PI3K JAK JAK FLT3_mut->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Flt3_IN_6 This compound Flt3_IN_6->FLT3_mut

Caption: Flt3 signaling pathway and the mechanism of inhibition.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating a novel Flt3 inhibitor in a mouse model of leukemia.

in_vivo_workflow start Start cell_culture Culture FLT3-mutated Leukemia Cells start->cell_culture implantation Implant Cells into Immunocompromised Mice (Subcutaneous or IV) cell_culture->implantation monitoring Monitor Tumor Growth or Disease Progression implantation->monitoring randomization Randomize Mice into Treatment Groups monitoring->randomization treatment Administer Flt3 Inhibitor or Vehicle (Daily) randomization->treatment endpoints Measure Endpoints: - Tumor Volume/Survival - Biomarkers treatment->endpoints analysis Data Analysis and Interpretation endpoints->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols: Utilizing Flt3-IN-6 in Combination with Chemotherapy Agents for Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and are associated with a poor prognosis.[1]

Flt3-IN-6 is a potent and selective preclinical inhibitor of the FLT3-ITD mutation, with a reported IC50 of 1.336 nM. While specific data on the combination of this compound with chemotherapy is not yet publicly available, this document will provide detailed application notes and protocols for evaluating the synergistic or additive effects of a potent FLT3 inhibitor, using Gilteritinib as a well-documented surrogate, in combination with standard-of-care chemotherapy agents for AML, such as cytarabine and daunorubicin. These protocols are designed to be adaptable for novel inhibitors like this compound as they progress through preclinical development.

I. Rationale for Combination Therapy

Targeting the constitutively active FLT3 receptor with inhibitors has shown clinical efficacy; however, monotherapy is often associated with the development of resistance.[2] Combining a potent FLT3 inhibitor with conventional chemotherapy agents offers several potential advantages:

  • Synergistic Cytotoxicity: The two classes of agents can target different and complementary pathways to induce apoptosis more effectively.

  • Overcoming Resistance: Chemotherapy can eliminate clones that may be resistant to FLT3 inhibition, while the FLT3 inhibitor can target the primary oncogenic driver.

  • Dose Reduction: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing toxicity.

II. Data Presentation: Efficacy of FLT3 Inhibition in Combination with Chemotherapy

The following tables summarize representative preclinical data for the potent FLT3 inhibitor Gilteritinib in combination with standard chemotherapy agents. This data provides a benchmark for the expected outcomes when evaluating a novel inhibitor like this compound.

Table 1: In Vitro Cytotoxicity of Gilteritinib and Chemotherapy Agents in FLT3-mutated AML Cell Lines

Cell LineFLT3 StatusAgentIC50 (nM) - Single Agent
MV4-11FLT3-ITDGilteritinib~1-5
Cytarabine~50-100
Daunorubicin~10-20
MOLM-13FLT3-ITDGilteritinib~1-5
Cytarabine~40-80
Daunorubicin~5-15

Note: IC50 values are approximate and can vary based on experimental conditions. This table is a composite representation from typical preclinical studies.

Table 2: Synergistic Effects of Gilteritinib and Chemotherapy in FLT3-mutated AML Cell Lines

Cell LineCombinationCombination Index (CI)Interpretation
MV4-11Gilteritinib + Cytarabine< 1Synergy
Gilteritinib + Daunorubicin< 1Synergy
MOLM-13Gilteritinib + Cytarabine< 1Synergy
Gilteritinib + Daunorubicin< 1Synergy

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are representative of expected outcomes.

III. Signaling Pathways and Experimental Workflows

A. FLT3 Signaling Pathway

The following diagram illustrates the canonical FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binding & Dimerization pFLT3R Phosphorylated FLT3 (Constitutively Active in ITD) FLT3R->pFLT3R Autophosphorylation PI3K PI3K pFLT3R->PI3K RAS RAS pFLT3R->RAS STAT5 STAT5 pFLT3R->STAT5 Flt3_IN_6 This compound (Gilteritinib) Flt3_IN_6->pFLT3R Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->Proliferation DNA DNA Chemo Chemotherapy (e.g., Cytarabine, Daunorubicin) Chemo->DNA DNA Damage

Caption: FLT3 signaling pathway and points of therapeutic intervention.

B. Experimental Workflow for Combination Studies

This diagram outlines a typical workflow for evaluating the combination of an FLT3 inhibitor with chemotherapy in vitro.

Experimental_Workflow start Start: FLT3-mutated AML Cell Lines (e.g., MV4-11, MOLM-13) treatment Treat with: 1. This compound alone 2. Chemotherapy alone 3. Combination start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blot Analysis (p-FLT3, p-STAT5, p-ERK, Cleaved PARP) treatment->western synergy Calculate Combination Index (CI) (Chou-Talalay Method) viability->synergy end End: Data Analysis & Interpretation synergy->end apoptosis->end cell_cycle->end western->end

Caption: In vitro experimental workflow for combination drug studies.

C. Concept of Synergy

This diagram illustrates the concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects.

Synergy_Concept cluster_drugs Therapeutic Agents cluster_effects Cellular Effects cluster_synergy Combined Outcome Flt3_Inhibitor This compound Inhibit_Proliferation Inhibit Proliferation (FLT3 Signaling Blockade) Flt3_Inhibitor->Inhibit_Proliferation Chemotherapy Chemotherapy Induce_Apoptosis Induce Apoptosis (DNA Damage) Chemotherapy->Induce_Apoptosis Synergy Synergistic Cell Death Inhibit_Proliferation->Synergy Induce_Apoptosis->Synergy

Caption: Conceptual diagram of synergy between an FLT3 inhibitor and chemotherapy.

IV. Experimental Protocols

A. Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents alone and in combination, and to quantify their interaction (synergy, additivity, or antagonism).

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Cytarabine, Daunorubicin; stock solution in sterile water or DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

  • CompuSyn software or similar for CI calculation

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination studies, prepare a fixed-ratio dilution series of both drugs.

  • Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO or water at the highest concentration used).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot dose-response curves and calculate the IC50 values for each drug alone using non-linear regression (e.g., in GraphPad Prism).

    • For combination data, use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.

B. Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.

Materials:

  • FLT3-mutated AML cells

  • This compound and chemotherapy agent

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore if needed)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells per well in 6-well plates and treat with this compound, chemotherapy, or the combination at their respective IC50 or other relevant concentrations. Include a vehicle control.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

  • Cell Harvesting: Collect the cells (including supernatant) and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within 1 hour. Acquire at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate the cell populations:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

    • Quantify the percentage of cells in each quadrant.

C. Protocol 3: Western Blot Analysis of FLT3 Signaling

Objective: To assess the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-mutated AML cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-cleaved-PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.

V. Conclusion

The combination of a potent FLT3 inhibitor like this compound with standard chemotherapy represents a promising therapeutic strategy for FLT3-mutated AML. The protocols and data presented here, using Gilteritinib as a well-studied example, provide a robust framework for the preclinical evaluation of such combination therapies. Thorough in vitro and subsequent in vivo validation are critical steps in advancing novel FLT3 inhibitors towards clinical application for this high-risk leukemia.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated FLT3 (p-FLT3) using Flt3-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, driving leukemic cell proliferation and survival.[2][3]

Flt3-IN-6 is a potent and selective small molecule inhibitor of FLT3-ITD with an IC50 of 1.336 nM.[4][5] As a targeted therapeutic agent, this compound offers a valuable tool for investigating the role of FLT3 signaling in AML and for the development of novel anti-leukemic drugs. Western blot analysis is a fundamental technique to assess the efficacy of FLT3 inhibitors by directly measuring the phosphorylation status of the FLT3 receptor (p-FLT3). This document provides a detailed protocol for the use of this compound in the Western blot analysis of p-FLT3.

FLT3 Signaling Pathway

The FLT3 signaling cascade is initiated by the binding of its ligand (FL), which induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and proliferative pathways. In the context of FLT3-ITD mutations, this activation becomes constitutive. This compound acts by inhibiting this autophosphorylation, thereby blocking the downstream signaling cascade.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Flt3_IN_6 This compound Flt3_IN_6->FLT3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound can be quantified by measuring the reduction in p-FLT3 levels in AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13). While specific quantitative Western blot data for this compound is not yet widely published, the expected outcome is a dose-dependent decrease in the p-FLT3/total FLT3 ratio. The following table provides representative data from a study on a novel FLT3 inhibitor, FLIN-4, which demonstrates a similar potent inhibitory effect.[6]

Treatment GroupConcentration (nM)p-FLT3/Total FLT3 Ratio (Normalized)p-STAT5/Total STAT5 Ratio (Normalized)p-ERK/Total ERK Ratio (Normalized)
Control (DMSO)01.001.001.00
FLIN-430.450.550.60
FLIN-4300.100.200.25

This data is representative of the expected effects of a potent FLT3 inhibitor and is adapted from a study on FLIN-4.[6] Researchers should generate their own dose-response curves for this compound.

Experimental Protocol: Western Blot Analysis of p-FLT3

This protocol outlines the steps for treating FLT3-ITD positive cells with this compound and subsequently analyzing the phosphorylation status of FLT3 by Western blot.

Western_Blot_Workflow Western Blot Workflow for p-FLT3 Analysis start Start: FLT3-ITD+ Cell Culture (e.g., MV4-11) treatment Treat with this compound (Dose-response and time-course) start->treatment lysis Cell Lysis (RIPA buffer with phosphatase/protease inhibitors) treatment->lysis quantification Protein Quantification (BCA or Bradford Assay) lysis->quantification sds_page SDS-PAGE (30-50 µg protein/lane) quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-p-FLT3, Anti-FLT3, Anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry and Normalization) detection->analysis end End: Quantified p-FLT3 Levels analysis->end

Caption: Workflow for Western blot analysis of p-FLT3.

Materials and Reagents
  • Cell Line: FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13).

  • This compound: (CAS: 2377141-31-4). Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford reagent.

  • SDS-PAGE Gels: 4-12% Bis-Tris gels.

  • Transfer Buffer.

  • Membrane: Polyvinylidene difluoride (PVDF).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr589/591)

    • Rabbit anti-FLT3

    • Mouse anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate.

Procedure
  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive cells to a density of 0.5-1.0 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load 30-50 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

    • Capture the signal using a digital imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total FLT3 and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-FLT3 should be normalized to the total FLT3 level.

Conclusion

This compound is a powerful research tool for investigating the role of aberrant FLT3 signaling in AML. The provided protocol for Western blot analysis of p-FLT3 offers a reliable method to assess the cellular activity of this compound and similar inhibitors. Proper execution of this protocol will enable researchers to generate robust and quantifiable data on the inhibition of FLT3 phosphorylation, a critical step in the preclinical evaluation of novel targeted therapies for AML.

References

Application Notes and Protocols for Flt3-IN-6 in the Study of STAT5 and MAPK/AKT Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to the ligand-independent constitutive activation of the Flt3 receptor, driving aberrant downstream signaling pathways that promote uncontrolled cell proliferation and survival.[2][4]

Two of the key signaling cascades activated by oncogenic Flt3-ITD are the STAT5 pathway and the MAPK/AKT pathway.[2][5] The constitutive phosphorylation of STAT5 is a hallmark of Flt3-ITD-positive AML and is essential for its transforming potential.[6][7] Simultaneously, the MAPK (Ras/MEK/ERK) and PI3K/AKT pathways are also activated, further contributing to leukemogenesis.[3][4]

Flt3-IN-6 is a potent and selective small molecule inhibitor of Flt3 kinase. Based on available data for highly potent Flt3 inhibitors from the same chemical series (FLINs), this compound is expected to exhibit strong inhibitory activity against Flt3-ITD.[8] This makes it a valuable research tool for dissecting the roles of STAT5 and MAPK/AKT signaling in Flt3-driven cancers and for evaluating the therapeutic potential of targeting this kinase.

These application notes provide an overview of this compound, summarize its expected biochemical and cellular activities, and offer detailed protocols for its use in studying Flt3 downstream signaling pathways.

Data Presentation

The following tables summarize the quantitative data for a highly potent Flt3 inhibitor, FLIN-4, which is expected to have a similar activity profile to this compound.[8] This data provides a benchmark for researchers using this compound in their experiments.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
FLIN-4Flt3-ITD1.07 ± 0.04
Midostaurin (Control)Flt3-ITD29.64 ± 1.45

Data from a structure-based virtual screening and biological evaluation of novel Flt3 inhibitors.[8]

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineIC50 (nM)
FLIN-4MV4-11 (Flt3-ITD positive)1.31 ± 0.06
Midostaurin (Control)MV4-11 (Flt3-ITD positive)40.03 ± 1.62

Data from a study on the anti-proliferative effects of novel Flt3 inhibitors on a human acute myeloid leukemia cell line.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Flt3 signaling pathway, a typical experimental workflow for using this compound, and the logical relationship of its application in studying downstream signaling.

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flt3 Flt3-ITD STAT5 STAT5 Flt3->STAT5 PI3K PI3K Flt3->PI3K Ras Ras Flt3->Ras pSTAT5 p-STAT5 STAT5->pSTAT5 P Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P pAKT->Gene_Expression MEK MEK Ras->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Gene_Expression Flt3_IN_6 This compound Flt3_IN_6->Flt3

Caption: Flt3-ITD signaling and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Flt3-ITD positive cells (e.g., MV4-11) treat Treat cells with this compound (various concentrations and time points) start->treat harvest Harvest cells treat->harvest viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability western Western Blot (p-STAT5, p-AKT, p-ERK) harvest->western flow Flow Cytometry (Apoptosis - Annexin V/PI) harvest->flow data Data Analysis and Interpretation viability->data western->data flow->data

Caption: Experimental workflow for studying this compound effects.

Logical_Relationship Flt3_ITD Constitutive Flt3-ITD Activity Downstream_Signaling Activation of STAT5, MAPK/AKT Pathways Flt3_ITD->Downstream_Signaling Flt3_IN_6 This compound Flt3_IN_6->Flt3_ITD Inhibits Inhibition Inhibition of Downstream Signaling Flt3_IN_6->Inhibition Cellular_Effects Increased Proliferation and Survival Downstream_Signaling->Cellular_Effects Biological_Outcome Decreased Proliferation and Induction of Apoptosis Inhibition->Biological_Outcome

Caption: Logic of this compound action on signaling and cell fate.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of Flt3-ITD positive cells.

Materials:

  • Flt3-ITD positive cell line (e.g., MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Phosphorylated STAT5, AKT, and ERK

This protocol is for detecting changes in the phosphorylation status of key downstream targets of Flt3 signaling upon treatment with this compound.

Materials:

  • Flt3-ITD positive cell line (e.g., MV4-11)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest. β-actin is used as a loading control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Flt3-ITD positive cell line (e.g., MV4-11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a powerful tool for investigating the intricacies of Flt3-driven signaling in cancer. By potently and selectively inhibiting Flt3 kinase, researchers can effectively probe the downstream consequences on the STAT5 and MAPK/AKT pathways. The protocols provided here offer a robust framework for characterizing the cellular effects of this compound, from assessing its impact on cell viability to dissecting its influence on key signaling molecules and the induction of apoptosis. These studies will contribute to a deeper understanding of Flt3-mediated oncogenesis and aid in the development of novel therapeutic strategies for Flt3-mutated malignancies.

References

Application Notes and Protocols for Long-Term Flt3-IN-6 Treatment of Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the long-term treatment of leukemia cell lines with the Flt3 inhibitor, Flt3-IN-6. This document includes summaries of expected quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[1][2][4][5]

This compound is a potent and selective inhibitor of FLT3 kinase. Long-term treatment of FLT3-mutated leukemia cell lines with Flt3 inhibitors is a critical area of research to understand the mechanisms of acquired resistance, a significant clinical challenge.[5][6][7] Continuous exposure to these inhibitors can lead to the selection of resistant clones through secondary mutations in the FLT3 gene or the activation of bypass signaling pathways.[6][7]

Data Presentation

The following tables summarize the expected quantitative data from long-term this compound treatment of FLT3-ITD positive leukemia cell lines, such as MOLM-13 and MV4-11. This data is representative of findings from studies using various Flt3 inhibitors.[1][5][6]

Table 1: In Vitro Efficacy of Flt3 Inhibitors on Leukemia Cell Lines

Cell LineFlt3 Mutation StatusFlt3 InhibitorIC50 (nM)Reference
MOLM-13FLT3-ITDMidostaurin~200[1]
MV4-11FLT3-ITDMidostaurin<200[1]
MOLM-13FLT3-ITDGilteritinib<200[1]
MV4-11FLT3-ITDGilteritinib<200[1]
MOLM-13FLT3-ITDQuizartinib<200[1]
MV4-11FLT3-ITDQuizartinib<200[1]
MOLM-13FLT3-ITDCCT13769023[5]
MV4-11FLT3-ITDCCT13769062[5]

Table 2: Characterization of Flt3 Inhibitor-Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceSecondary MutationsReference
MOLM-13-RES (MLN518)N/A>1000>10FLT3-D835Y[5]
SEM(R)5214<50>100>2N-Ras (G13D)[7]
Molm14(R)5214<50>100>2N-Ras (G12V)[7]
MOLM-14/Gilt~1>100>100FLT3-N701K[6]
MV4-11/Gilt~1>50>50NRAS-G12C[6]

Table 3: Effect of Flt3 Inhibition on Downstream Signaling

Cell LineTreatmentp-FLT3p-STAT5p-AKTp-ERKReference
MOLM-14G-749DecreasedDecreasedDecreasedDecreased[8]
MV4-11CHMFL-FLT3-362DecreasedDecreasedDecreasedDecreased[9]
MOLM-13CHMFL-FLT3-362DecreasedDecreasedDecreasedDecreased[9]
MV4:11OTS167DecreasedDecreasedDecreasedDecreased[10]
MOLM-14OTS167DecreasedDecreasedDecreasedDecreased[10]

Experimental Protocols

Long-Term Culture for Generation of this compound Resistant Cell Lines

This protocol is adapted from methodologies used to generate resistance to other Flt3 inhibitors.[5][6][7]

Materials:

  • FLT3-ITD positive leukemia cell lines (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture parental leukemia cell lines in complete medium.

  • Initiate treatment with this compound at a concentration equal to the IC50 value.

  • Monitor cell viability and proliferation regularly (e.g., every 2-3 days) using a cell counter and Trypan Blue exclusion.

  • Maintain the cell culture by replacing the medium with fresh medium containing this compound every 2-3 days.

  • Once the cells resume proliferation at the initial this compound concentration, gradually increase the concentration of the inhibitor in a stepwise manner.

  • Continue this process of dose escalation for several months. A parallel culture of parental cells with DMSO should be maintained as a control.

  • Once a cell line is established that can proliferate in a high concentration of this compound (e.g., >1 µM), the resistant cell line can be characterized.

Cell Viability Assay (MTS/MTT Assay)

Materials:

  • Parental and resistant leukemia cell lines

  • 96-well plates

  • This compound

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log of the inhibitor concentration.

Western Blot Analysis

Materials:

  • Parental and resistant leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Materials:

  • Parental and resistant leukemia cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[11][12]

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Proliferation Survival Differentiation STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Flt3_IN_6 This compound Flt3_IN_6->FLT3 Inhibition Long_Term_Treatment_Workflow Start Start with FLT3-ITD+ Leukemia Cell Line Treat_IC50 Treat with this compound (IC50 concentration) Start->Treat_IC50 Monitor Monitor Cell Viability (2-3 times/week) Treat_IC50->Monitor Increase_Dose Increase this compound Concentration Monitor->Increase_Dose Cells Recover Resistant_Line Establish Resistant Cell Line Monitor->Resistant_Line Proliferation at high dose Increase_Dose->Monitor Characterize Characterize Resistant Phenotype: - IC50 Shift - Western Blot - Apoptosis Assay - Sequencing Resistant_Line->Characterize Resistance_Mechanisms cluster_resistance Resistance Mechanisms On_Target On-Target Resistance Secondary_Mutation Secondary FLT3 Mutations (TKD) On_Target->Secondary_Mutation e.g., D835Y, F691L Resistant_Cell Resistant Leukemia Cell On_Target->Resistant_Cell Off_Target Off-Target Resistance Bypass_Signaling Activation of Parallel Signaling Pathways Off_Target->Bypass_Signaling e.g., RAS/MAPK, PI3K/AKT Off_Target->Resistant_Cell Flt3_Inhibitor Flt3 Inhibitor Treatment Flt3_Inhibitor->On_Target Selection Pressure Flt3_Inhibitor->Off_Target Selection Pressure Leukemia_Cell FLT3-Mutated Leukemia Cell Leukemia_Cell->Flt3_Inhibitor Initial Sensitivity

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Flt3-IN-6 Activity in FLT3-Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering a lack of activity with Flt3-IN-6 in FLT3-mutant cells. The following question-and-answer format directly addresses specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing any cytotoxic or anti-proliferative effects of this compound on our FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13). What are the potential reasons for this?

A1: Several factors could contribute to the lack of observed activity of this compound in FLT3-mutant cell lines. Here are some key areas to investigate:

  • Compound Integrity and Handling:

    • Degradation: Ensure the compound has been stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation. Prepare fresh stock solutions.

    • Solubility: Confirm that this compound is fully dissolved in the solvent and that the final concentration in your cell culture medium does not lead to precipitation.

  • Cell Line-Specific Factors:

    • Cell Line Authenticity and Health: Verify the identity of your cell line (e.g., by STR profiling) and ensure the cells are healthy and within a low passage number.[1]

    • Acquired Resistance: Prolonged culturing or prior treatments may have led to the selection of resistant clones. Consider acquiring a fresh stock of the cell line.

    • Off-Target Survival Pathways: The specific FLT3-mutant cell line you are using might have strong compensatory survival signaling pathways that are not dependent on FLT3 activity.[2]

  • Experimental Parameters:

    • Concentration Range: The concentrations of this compound used may be too low to elicit a response. We recommend performing a dose-response experiment over a broad range of concentrations.

    • Treatment Duration: The incubation time might be insufficient to observe a significant effect on cell viability or proliferation. Consider extending the treatment duration (e.g., 48, 72, or 96 hours).

    • Assay Sensitivity: The chosen cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) may not be sensitive enough to detect subtle changes.

Q2: How can we confirm that this compound is engaging its target, FLT3, within the cell?

A2: Observing a direct effect on the target is a crucial step in troubleshooting. We recommend performing a Western blot to assess the phosphorylation status of FLT3 and its downstream signaling proteins.

  • FLT3 Phosphorylation: In FLT3-ITD mutant cell lines like MV4-11 and MOLM-14, FLT3 is constitutively autophosphorylated.[3][4] A potent FLT3 inhibitor should reduce the level of phosphorylated FLT3 (p-FLT3).

  • Downstream Signaling: Assess the phosphorylation status of key downstream effectors of the FLT3 signaling pathway, such as STAT5, AKT, and ERK.[4][5][6] A reduction in the phosphorylation of these proteins would indicate successful target engagement and pathway inhibition.

Below is a diagram illustrating the FLT3 signaling pathway and the points of inhibition.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds and activates PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS Mutant_FLT3 Mutant FLT3 (e.g., ITD) STAT5 STAT5 Mutant_FLT3->STAT5 Constitutive activation Mutant_FLT3->PI3K Constitutive activation Mutant_FLT3->RAS Constitutive activation p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation_Survival Cell Proliferation & Survival p_STAT5->Proliferation_Survival p_AKT p-AKT AKT->p_AKT Phosphorylation p_AKT->Proliferation_Survival p_MAPK p-MAPK MAPK->p_MAPK Phosphorylation p_MAPK->Proliferation_Survival Flt3_IN_6 This compound Flt3_IN_6->Mutant_FLT3 Inhibits

Figure 1. Simplified FLT3 signaling pathway in wild-type and mutant contexts, with the intended target of this compound indicated.

Q3: this compound is a Type II FLT3 inhibitor. Does this have implications for its activity in our cellular assays?

A3: Yes, the classification of this compound as a Type II inhibitor has important implications.

  • Binding to Inactive Conformation: Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.[7] The equilibrium between the active and inactive conformations can vary between different mutant forms of FLT3 and cellular contexts. It is possible that in your specific cell line and under your experimental conditions, the active conformation is overwhelmingly favored, reducing the availability of the binding site for a Type II inhibitor.

  • Resistance Mutations: Certain mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, can confer resistance to Type II inhibitors by stabilizing the active conformation of the kinase.[3][8] It is advisable to confirm the specific FLT3 mutation status of your cell line.

The table below summarizes the general properties of Type I and Type II FLT3 inhibitors.

Inhibitor TypeBinding ConformationActivity against FLT3-ITDActivity against FLT3-TKD (e.g., D835Y)
Type I Active and InactiveYesYes
Type II InactiveYesOften Resistant

Q4: What is a recommended experimental workflow to systematically troubleshoot the lack of activity of this compound?

A4: We recommend a stepwise approach to identify the source of the issue. The following workflow diagram outlines a logical troubleshooting process.

Troubleshooting_Workflow start Start: this compound inactive in FLT3-mutant cells check_compound 1. Verify Compound Integrity & Solubility start->check_compound check_cells 2. Confirm Cell Line Authenticity & Health check_compound->check_cells dose_response 3. Perform Broad Dose-Response & Time-Course Experiment check_cells->dose_response target_engagement 4. Assess Target Engagement (Western Blot for p-FLT3, p-STAT5) dose_response->target_engagement activity_observed Activity Observed? target_engagement->activity_observed no_activity Still No Activity activity_observed->no_activity No end_success End: Issue Identified activity_observed->end_success Yes re_evaluate Re-evaluate Hypothesis: - Off-target resistance - Inhibitor type mismatch no_activity->re_evaluate end_reassess End: Re-assess Strategy re_evaluate->end_reassess

References

Optimizing Flt3-IN-6 concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with FMS-like tyrosine kinase 3 (Flt3) inhibitors, focusing on the optimization of inhibitor concentration for in vitro cytotoxicity assays.

Note on Flt3-IN-6: The specific compound "this compound" is not extensively characterized in publicly available literature. Therefore, this guide will address the broader class of Flt3 inhibitors, providing principles and data applicable to various compounds targeting Flt3.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Flt3 inhibitors?

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the normal development of stem cells and the immune system.[1] In certain hematologic malignancies, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor.[2][3][4] This constant signaling promotes uncontrolled cell proliferation and survival.[2][4][5]

Flt3 inhibitors are small molecule drugs designed to block the kinase activity of the Flt3 receptor.[4] By binding to the ATP-binding pocket of the kinase domain, they prevent the autophosphorylation and activation of the receptor. This inhibition blocks downstream signaling cascades, including the PI3K/Akt, Ras/MEK/ERK, and STAT5 pathways, ultimately leading to reduced proliferation and apoptosis in Flt3-mutated cancer cells.[2][6]

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3_R FLT3 Receptor (Inactive) FLT3_R_Active FLT3 Receptor (Active/Dimerized) FLT3_R->FLT3_R_Active Dimerization & Autophosphorylation RAS Ras/MEK/ERK Pathway FLT3_R_Active->RAS PI3K PI3K/Akt Pathway FLT3_R_Active->PI3K STAT5 STAT5 Pathway FLT3_R_Active->STAT5 FLT3_Inhibitor Flt3 Inhibitor FLT3_Inhibitor->FLT3_R_Active Inhibits Apoptosis Apoptosis FLT3_Inhibitor->Apoptosis Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation FL FLT3 Ligand (FL) or Activating Mutation FL->FLT3_R Binds/Activates Experimental_Workflow start Start: Select Flt3+ Cell Line broad_range Experiment 1: Broad Range Assay (e.g., 10 nM to 10 µM, 10-fold dilutions) start->broad_range analyze1 Analyze Dose-Response Curve Estimate Approximate IC50 broad_range->analyze1 narrow_range Experiment 2: Narrow Range Assay (e.g., 1 nM to 200 nM, 2-fold dilutions) analyze1->narrow_range Refine Concentration Range analyze2 Analyze Data with Non-Linear Regression narrow_range->analyze2 end Determine Precise IC50 Value analyze2->end

References

Flt3-IN-6 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flt3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions?

A1: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it can remain stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots are best stored at -80°C for up to two years or at -20°C for up to one year.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents like DMSO.[1] For cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q3: How stable is this compound in aqueous solutions or cell culture media?

A3: While specific data for this compound in aqueous solutions is limited, it is a common characteristic of small molecule inhibitors to have reduced stability in aqueous environments compared to organic solvents. For instance, the related FLT3 inhibitor gilteritinib is not recommended for storage in aqueous solution for more than one day.[2] Therefore, it is best practice to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment and avoid storing it in this form.

Q4: Can I expect off-target effects with this compound?

A4: While this compound is designed as a FLT3 inhibitor, like many small molecule inhibitors, it may exhibit off-target effects, especially at higher concentrations.[3] It is crucial to determine the optimal concentration for your specific assay through dose-response experiments and include appropriate controls to monitor for potential non-specific effects.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause Troubleshooting Step Rationale
Degradation of this compound 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the new stock solution and store at -80°C. 3. Prepare working solutions fresh for each experiment from a new aliquot.Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound, reducing its potency.
Poor Solubility in Assay Buffer 1. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on cells. 2. Visually inspect the final working solution for any precipitation. 3. Consider using a different formulation or a solubilizing agent if precipitation is observed.Hydrophobic compounds can precipitate out of aqueous solutions, lowering the effective concentration and leading to inconsistent results.[3]
Incorrect Assay Conditions 1. Verify the pH and composition of your assay buffer. 2. Confirm the incubation time and temperature are appropriate for the assay.The stability and activity of small molecules can be sensitive to pH and other buffer components.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Rationale
Inaccurate Pipetting 1. Calibrate pipettes regularly. 2. Use low-retention pipette tips. 3. Ensure complete mixing after adding this compound to the assay medium.Small volumes of high-concentration stock solutions can be difficult to pipette accurately, leading to variability in the final concentration.
Compound Adsorption to Plastics 1. Consider using low-adhesion microplates or tubes. 2. Pre-incubate plates with a blocking agent like BSA, if compatible with the assay.Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the concentration available to interact with the target.
Cell-Based Assay Issues 1. Ensure a homogenous cell suspension when plating. 2. Check for and address any edge effects in multi-well plates.Uneven cell distribution or environmental gradients across the plate can lead to variability in cellular response.

Quantitative Data Summary

Parameter Value Storage Conditions Reference
This compound Powder Stability Up to 3 years-20°C[1]
This compound DMSO Stock Stability Up to 2 years-80°C[1]
This compound DMSO Stock Stability Up to 1 year-20°C[1]
Gilteritinib (related inhibitor) Aqueous Solution Stability Not recommended for > 1 dayN/A[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-adhesion microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessing this compound Stability in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Test Solution: Dilute the this compound DMSO stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the test solution into a validated HPLC system. The peak area of this compound at T0 will serve as the baseline.

  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the test solution into the HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.

  • Reporting: Calculate the percentage of this compound remaining at each time point.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Flt3_IN_6 This compound Flt3_IN_6->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Stability_Assessment start Start prep_solution Prepare this compound in Aqueous Buffer start->prep_solution t0_analysis T0 HPLC Analysis (Baseline) prep_solution->t0_analysis incubate Incubate at Desired Conditions prep_solution->incubate data_analysis Compare Peak Areas to T0 t0_analysis->data_analysis timepoint_analysis Time-Point HPLC Analysis incubate->timepoint_analysis timepoint_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic start Inconsistent Results? check_compound Check Compound Integrity start->check_compound Yes check_solubility Check Solubility start->check_solubility Yes check_assay Check Assay Conditions start->check_assay Yes fresh_stock Prepare Fresh Stock check_compound->fresh_stock solubility_test Visual Inspection & Solvent Optimization check_solubility->solubility_test assay_params Verify pH, Temp, Time check_assay->assay_params

Caption: Logical troubleshooting steps for inconsistent experimental results.

References

Flt3-IN-6 Resistance Mechanisms: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Flt3-IN-6 in long-term cell culture experiments. The information provided is based on established resistance mechanisms observed with various FLT3 inhibitors and is intended to guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My FLT3-mutant cell line, which was initially sensitive to this compound, is now showing reduced sensitivity after several weeks in culture. What are the potential reasons?

A: The development of acquired resistance to FLT3 inhibitors in long-term culture is a common observation. This can be attributed to two primary categories of mechanisms:

  • On-Target Resistance: This involves genetic changes in the FLT3 gene itself, leading to the emergence of secondary mutations in the FLT3 kinase domain. These mutations can interfere with the binding of this compound to its target, thereby reducing its inhibitory effect.

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling to promote cell survival and proliferation. These "bypass" pathways can be activated through various mechanisms, including the acquisition of mutations in other signaling molecules.

Q2: What are the common on-target mutations that confer resistance to FLT3 inhibitors?

A: Several clinically relevant mutations within the FLT3 kinase domain have been identified that lead to resistance. While specific data for this compound is limited, mutations observed with other type I and type II FLT3 inhibitors are likely relevant. These include:

  • Tyrosine Kinase Domain (TKD) Mutations: Mutations at the D835 residue (e.g., D835Y) are common and can confer resistance to type II FLT3 inhibitors.[1][2] Type I inhibitors, like gilteritinib, are often effective against these mutations.[1][2]

  • Gatekeeper Mutations: The F691L mutation is known as a "gatekeeper" mutation as it can confer broad resistance to many currently available FLT3 inhibitors.[1][2]

  • Other Kinase Domain Mutations: Mutations at other residues, such as N701K, have also been shown to mediate resistance to specific FLT3 inhibitors like gilteritinib.[3]

Q3: What are the key off-target signaling pathways implicated in resistance to FLT3 inhibitors?

A: The most frequently observed off-target resistance mechanism is the activation of the RAS/MAPK and PI3K/Akt signaling pathways.[1][4][5] This can occur through:

  • Acquired Mutations: Mutations in genes such as NRAS, KRAS, and PTPN11 can lead to constitutive activation of these pathways, making the cells independent of FLT3 signaling for their growth and survival.[1][4][5]

  • Upregulation of Other Kinases: Overexpression of kinases like AXL or PIM1 can also provide alternative survival signals.[1][2]

Q4: How can I determine if my resistant cell line has on-target or off-target resistance?

A: A combination of molecular and biochemical techniques can help elucidate the resistance mechanism:

  • Sanger or Next-Generation Sequencing (NGS) of the FLT3 gene: This will identify any secondary mutations in the kinase domain.

  • Western Blotting: This can be used to assess the phosphorylation status of FLT3 and downstream signaling proteins like ERK, AKT, and STAT5 in the presence and absence of this compound. Persistent phosphorylation of downstream effectors despite FLT3 inhibition would suggest an off-target mechanism.

  • Targeted NGS panels for cancer-related genes: This can identify mutations in key signaling molecules like NRAS, KRAS, etc.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Gradual increase in the IC50 of this compound over time.Selection of a resistant clone.1. Perform a dose-response curve to quantify the shift in IC50. 2. Sequence the FLT3 kinase domain to check for secondary mutations. 3. Analyze downstream signaling pathways (RAS/MAPK, PI3K/Akt) by Western blot.
Complete loss of sensitivity to this compound.Emergence of a highly resistant clone (e.g., with a gatekeeper mutation) or activation of a strong bypass pathway.1. Confirm the loss of sensitivity with a viability assay. 2. Perform comprehensive genomic and transcriptomic analysis to identify the resistance mechanism. 3. Test the sensitivity of the resistant cells to other FLT3 inhibitors with different binding modes or inhibitors of downstream pathways.
Heterogeneous response to this compound within the cell population.Co-existence of sensitive and resistant clones.1. Consider single-cell cloning to isolate and characterize the different populations. 2. Use flow cytometry to analyze signaling heterogeneity at the single-cell level.
This compound inhibits FLT3 phosphorylation, but cells continue to proliferate.Activation of a bypass signaling pathway.1. Perform a phosphoproteomic screen to identify activated alternative pathways. 2. Test the efficacy of combining this compound with inhibitors of the identified bypass pathway (e.g., MEK or PI3K inhibitors).

Quantitative Data Summary

Table 1: Examples of IC50 Shifts in FLT3 Inhibitor-Resistant Cell Lines

Cell LineParent IC50 (nM)Resistant IC50 (nM)Fold ChangeFLT3 InhibitorReference
MV4-116528.7ABT-869[6]
MOLM-14Not specifiedNot specified>10CEP-701[6]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere overnight (for adherent cells).

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubate for 2-4 hours (MTT) or 4-24 hours (XTT) until a color change is apparent.

  • For MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Plot the percentage of viable cells against the log of the drug concentration and determine the IC50 using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the phosphorylation status of FLT3 and downstream signaling proteins.

Methodology:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-4 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

FLT3 Kinase Domain Sequencing

Objective: To identify secondary mutations in the FLT3 gene.

Methodology:

  • Extract genomic DNA from both the parental (sensitive) and resistant cell lines.

  • Amplify the FLT3 kinase domain (exons 14-20) using PCR with specific primers.

  • Purify the PCR products.

  • Perform Sanger sequencing of the purified PCR products.

  • Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

  • For a more comprehensive analysis, consider next-generation sequencing (NGS) of the entire FLT3 coding region or a targeted panel of cancer-related genes.

Visualizations

On_Target_Resistance Flt3_IN_6 This compound FLT3_ITD FLT3-ITD Flt3_IN_6->FLT3_ITD Inhibits FLT3_ITD_mut FLT3-ITD + TKD Mutation Flt3_IN_6->FLT3_ITD_mut Proliferation_S Proliferation/ Survival FLT3_ITD->Proliferation_S Drives Apoptosis_S Apoptosis Proliferation_R Proliferation/ Survival FLT3_ITD_mut->Proliferation_R Drives Off_Target_Resistance cluster_cell Leukemia Cell Flt3_IN_6 This compound FLT3_ITD FLT3-ITD Flt3_IN_6->FLT3_ITD Inhibits Proliferation Proliferation/ Survival FLT3_ITD->Proliferation Bypass_Pathway Bypass Pathway (e.g., RAS/MAPK) Bypass_Pathway->Proliferation Activates Experimental_Workflow start Start: this compound Resistant Phenotype Observed viability 1. Confirm Resistance: Cell Viability Assay (e.g., MTT) start->viability western 2. Assess On-Target Efficacy: Western Blot for p-FLT3 viability->western decision Is p-FLT3 Inhibited? western->decision on_target On-Target Resistance (FLT3 Mutation) decision->on_target No off_target Off-Target Resistance (Bypass Pathway) decision->off_target Yes sequencing 3a. Sequence FLT3 Kinase Domain on_target->sequencing pathway_analysis 3b. Analyze Downstream Pathways (p-ERK, p-AKT) by Western Blot off_target->pathway_analysis end End: Mechanism Identified sequencing->end pathway_analysis->end

References

Technical Support Center: Minimizing Flt3 Inhibitor Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3 inhibitors in animal studies. The focus is on minimizing and managing toxicities associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is Flt3 and why is it a target in drug development?

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In certain cancers, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cancer cell growth.[1][2] This makes Flt3 a key therapeutic target for AML and other hematologic malignancies.

Q2: What are the main types of Flt3 inhibitors?

Flt3 inhibitors can be broadly categorized into two types based on their binding mode to the kinase domain:

  • Type I inhibitors: These bind to the active conformation of the Flt3 kinase and can inhibit both Flt3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. Examples include midostaurin and gilteritinib.

  • Type II inhibitors: These bind to the inactive conformation of the kinase and are generally more effective against ITD mutations. Examples include sorafenib and quizartinib.

Q3: What are the common toxicities observed with Flt3 inhibitors in animal studies?

The most common and dose-limiting toxicity of Flt3 inhibitors is myelosuppression , characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[3][4] This is often due to "off-target" inhibition of other kinases crucial for hematopoiesis, such as c-KIT.[4][5] Other reported toxicities in animal models include:

  • Gastrointestinal issues (diarrhea, vomiting)

  • Elevated liver enzymes

  • Cardiotoxicity (QTc prolongation)

  • Renal and ocular toxicities (observed with some inhibitors in rats and dogs)[2]

Troubleshooting Guide: Managing Flt3 Inhibitor Toxicities

Issue 1: Severe Myelosuppression Observed in Study Animals

Symptoms: Significant weight loss, lethargy, hunched posture, piloerection, and pale extremities. Blood analysis will confirm neutropenia, anemia, and/or thrombocytopenia.

Possible Causes:

  • The dose of the Flt3 inhibitor is too high.

  • The inhibitor has significant off-target activity against c-KIT or other kinases essential for hematopoiesis.

  • The animal strain is particularly sensitive to the compound.

Solutions:

  • Dose Optimization:

    • Conduct a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.

    • Start with a lower dose and escalate until the desired therapeutic effect is achieved with manageable toxicity.

  • Supportive Care:

    • Provide nutritional and hydration support, such as hydrogels or nutritional pastes, to help animals maintain weight and hydration.[6]

    • In cases of severe neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate white blood cell production, though this can be a confounding factor and should be used with careful consideration of the study's goals.[7]

  • Selection of a More Selective Inhibitor:

    • If possible, switch to a second-generation Flt3 inhibitor with higher selectivity for Flt3 over c-KIT. This can significantly reduce myelosuppression.[4]

Issue 2: Poor Drug Exposure or High Variability in Pharmacokinetic (PK) Studies

Symptoms: Inconsistent or low plasma concentrations of the Flt3 inhibitor across study animals.

Possible Causes:

  • Poor solubility of the compound in the chosen vehicle.

  • Issues with the route or technique of administration.

  • Rapid metabolism of the compound.

Solutions:

  • Formulation Optimization:

    • Many kinase inhibitors are poorly soluble in water. A common and effective vehicle for oral administration in preclinical studies is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water.[8]

    • For quizartinib, a formulation in 15% Captisol® has been used for oral gavage in mice.[9]

    • For gilteritinib, a formulation in 0.5% methylcellulose has been described for oral administration.[7]

  • Refine Administration Technique:

    • Ensure proper oral gavage technique to avoid accidental administration into the lungs.

    • For intravenous administration, ensure the formulation is suitable for injection and the injection is performed correctly.

  • Pharmacokinetic Assessment:

    • Conduct a preliminary PK study to determine the optimal dosing schedule to maintain therapeutic drug concentrations.

Quantitative Toxicity Data for Common Flt3 Inhibitors

The following tables summarize publicly available quantitative toxicity data for several Flt3 inhibitors in different animal models. Note that LD50 (lethal dose, 50%) values are not always reported in modern studies due to ethical considerations; Maximum Tolerated Dose (MTD) is a more common metric.

Compound Animal Model Parameter Value Observed Toxicities
Gilteritinib Rat13-week oral-Eye and kidney toxicities
Dog13-week oral-Retinal vacuolation
Human (Phase 1)MTD300 mg/dayGrade 3 diarrhea and elevated AST
Quizartinib Human (Phase 1)MTD200 mg/dayGrade 3 QTc prolongation
Sorafenib Dog4-week oralNOAEL not determinedBloody feces, reduced weight gain, elevated AST/ALT, liver, stomach, and bone marrow changes
Dog13-week oral-Reduced food consumption and weight gain, bile duct proliferation, periportal fibrosis
Dog1-year oral-Conjunctivitis, increased leukocytes, neutrophils, and monocytes at high doses
Midostaurin Rat & DogRepeated oral-Toxicities in heart, lungs, GI tract, liver, lymph nodes, spleen, thymus, bone marrow, kidney, and glandular tissues

Experimental Protocols

Protocol 1: Monitoring Myelosuppression in Mice

This protocol outlines a standard procedure for monitoring hematological parameters in mice treated with Flt3 inhibitors.

Materials:

  • EDTA-coated microtubes for blood collection.

  • Anesthetic (e.g., isoflurane).

  • Lancets or 20G needles.

  • Hematology analyzer.

Procedure:

  • Blood Collection:

    • Anesthetize the mouse using isoflurane.

    • Collect approximately 50-100 µL of blood via retro-orbital or submandibular bleeding into an EDTA-coated microtube.[10]

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.[11]

  • Sample Handling:

    • Keep samples at room temperature and analyze within 4 hours of collection.[12] Do not freeze whole blood samples for hematology.[10]

  • Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to perform a complete blood count (CBC).

    • Key parameters to monitor include:

      • White Blood Cell (WBC) count

      • Neutrophil count

      • Red Blood Cell (RBC) count

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • Platelet (PLT) count

  • Frequency:

    • Collect blood samples at baseline (before treatment) and at regular intervals during the study (e.g., weekly or at predetermined time points after dosing).

Protocol 2: Monitoring Organ Toxicity via Serum Chemistry in Rats

This protocol describes the collection and analysis of serum for monitoring potential organ damage.

Materials:

  • Serum separator tubes (SST).

  • Anesthetic (e.g., isoflurane).

  • Centrifuge.

  • Clinical chemistry analyzer.

Procedure:

  • Blood Collection:

    • Fast the rat overnight.[13]

    • Anesthetize the rat and collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into an SST.

  • Sample Processing:

    • Allow the blood to clot at room temperature for at least 30 minutes.

    • Centrifuge the tube at 1,000-2,000 x g for 10 minutes to separate the serum.

    • Carefully pipette the serum into a clean microtube.

  • Analysis:

    • Use a clinical chemistry analyzer to measure key parameters indicative of organ function.

    • Liver function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin (TBIL).

    • Kidney function: Blood urea nitrogen (BUN), Creatinine (CREA).

  • Frequency:

    • Collect samples at baseline and at the end of the study. Additional time points may be included depending on the study design and expected onset of toxicity.[13]

Signaling Pathways and Experimental Workflows

Flt3 Signaling Pathway

The following diagram illustrates the simplified signaling pathways for both wild-type (WT) and mutated (ITD) Flt3.

Flt3_Signaling Flt3 Signaling Pathway cluster_WT Wild-Type (WT) Flt3 cluster_Mutated Mutated Flt3 (ITD) cluster_downstream Downstream Signaling FL Flt3 Ligand (FL) FLT3_WT Flt3 (WT) FL->FLT3_WT Binds FLT3_WT_dimer Flt3 Dimer (Active) FLT3_WT->FLT3_WT_dimer Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway FLT3_WT_dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_WT_dimer->RAS_MAPK FLT3_ITD Flt3-ITD FLT3_ITD_dimer Flt3-ITD Dimer (Constitutively Active) FLT3_ITD->FLT3_ITD_dimer Ligand-Independent Dimerization & Autophosphorylation FLT3_ITD_dimer->PI3K_AKT FLT3_ITD_dimer->RAS_MAPK STAT5 STAT5 Pathway FLT3_ITD_dimer->STAT5 Strongly Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation STAT5->Proliferation STAT5->Apoptosis Flt3_Inhibitor Flt3 Inhibitor Flt3_Inhibitor->FLT3_WT_dimer Inhibits Flt3_Inhibitor->FLT3_ITD_dimer Inhibits

Figure 1: Flt3 Signaling Pathway. This diagram shows the activation of wild-type Flt3 by its ligand and the constitutive activation of mutated Flt3-ITD, both leading to downstream signaling that promotes cell proliferation and survival. Flt3 inhibitors block this signaling.

Experimental Workflow for In Vivo Toxicity Study

The following diagram outlines a typical workflow for an in vivo toxicity study of a Flt3 inhibitor.

Figure 2: In Vivo Toxicity Study Workflow. This diagram illustrates the key steps in conducting a preclinical toxicity study for a Flt3 inhibitor, from preparation and dosing to endpoint analysis.

References

Flt3-IN-6 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Flt3-IN-6. The information is tailored for scientists and drug development professionals to address challenges encountered during experimentation, with a focus on resolving inconsistent results in replicate experiments.

Troubleshooting Guides

Q1: We are observing significant variability in our IC50 values for this compound across replicate experiments. What are the potential causes and how can we troubleshoot this?

Inconsistent IC50 values for this compound can stem from several factors, ranging from reagent handling to experimental setup. Below is a systematic guide to help you identify and resolve the source of the variability.

Potential Cause 1: Reagent Preparation and Handling

Troubleshooting Step Detailed Protocol/Recommendation
Verify this compound Stock Concentration After initial solubilization, verify the concentration of your stock solution using a reliable method such as UV-Vis spectroscopy or LC-MS. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Assess Compound Solubility and Stability This compound, like many small molecule inhibitors, may have limited aqueous solubility.[2][3] Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity or cell viability (typically <0.5%). Visually inspect for any precipitation of the compound in your assay buffer or media. If solubility is an issue, consider using a different solvent or a solubilizing agent, after validating its compatibility with your assay.
Ensure Consistent Enzyme/Cell Quality Use a consistent source and lot of the FLT3 kinase for biochemical assays. For cellular assays, ensure cells are from a similar passage number and are seeded at a consistent density. Cell health and confluency can significantly impact results.

Potential Cause 2: Assay Conditions and Protocol

Troubleshooting Step Detailed Protocol/Recommendation
Standardize ATP Concentration In biochemical assays, the concentration of ATP is a critical factor for ATP-competitive inhibitors.[4][5] IC50 values will be higher at higher ATP concentrations. For consistency, use an ATP concentration that is at or near the Km for the FLT3 kinase.[4][6]
Optimize Enzyme/Substrate Concentrations Ensure that the kinase and substrate concentrations are in the linear range of the assay. A common recommendation is to keep substrate conversion to less than 10-20% to maintain initial velocity kinetics.[6]
Control for Assay-Specific Interferences Some assay formats are prone to interference. For example, in luciferase-based assays (e.g., Kinase-Glo®), the inhibitor might directly inhibit the luciferase enzyme, leading to artificially inflated potency.[4] Consider using an orthogonal assay method to confirm your results.[6]
Maintain Consistent Incubation Times and Temperatures Ensure that all incubation steps are performed for the same duration and at the same temperature across all plates and experiments. Small variations can lead to significant differences in enzyme activity and compound efficacy.

Potential Cause 3: Data Analysis

Troubleshooting Step Detailed Protocol/Recommendation
Use Appropriate Curve-Fitting Models Utilize a standardized, non-linear regression model (e.g., four-parameter logistic) to calculate IC50 values. Ensure that your data points properly define the top and bottom plateaus of the dose-response curve.
Include Proper Controls Each assay plate should include positive controls (e.g., a known potent FLT3 inhibitor like quizartinib or gilteritinib) and negative controls (vehicle only) to assess the dynamic range and performance of the assay.[7]

Below is a troubleshooting workflow to help systematically address inconsistent results.

G Inconsistent_Results Inconsistent this compound Results Reagent_Prep Check Reagent Preparation Inconsistent_Results->Reagent_Prep Assay_Conditions Evaluate Assay Conditions Reagent_Prep->Assay_Conditions Reagents OK Stock_Concentration Verify Stock Concentration Reagent_Prep->Stock_Concentration Issue Suspected Solubility Assess Compound Solubility Reagent_Prep->Solubility Enzyme_Cell_Quality Check Enzyme/Cell Quality Reagent_Prep->Enzyme_Cell_Quality Data_Analysis Review Data Analysis Assay_Conditions->Data_Analysis Conditions OK ATP_Concentration Standardize ATP Concentration Assay_Conditions->ATP_Concentration Issue Suspected Enzyme_Substrate Optimize Enzyme/Substrate Levels Assay_Conditions->Enzyme_Substrate Assay_Interference Test for Assay Interference Assay_Conditions->Assay_Interference Incubation_Time Consistent Incubation Times/Temps Assay_Conditions->Incubation_Time Curve_Fit Use Consistent Curve-Fitting Model Data_Analysis->Curve_Fit Issue Suspected Controls Include Proper Controls on Each Plate Data_Analysis->Controls Resolved Results are Consistent Data_Analysis->Resolved Analysis OK

Caption: Troubleshooting workflow for inconsistent this compound results.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[8] FLT3 is a receptor tyrosine kinase that, when activated by its ligand or by mutations, triggers downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5, which are crucial for the proliferation and survival of hematopoietic cells.[9][10][11] In many cases of acute myeloid leukemia (AML), FLT3 is constitutively activated due to mutations like internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD).[9][12] this compound likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in FLT3-driven cancers.[13][14]

The following diagram illustrates the FLT3 signaling pathway and the point of inhibition.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates Flt3_IN_6 This compound Flt3_IN_6->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and inhibition by this compound.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain stability.[8] It is highly recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can lead to compound degradation and variability in experimental results.

Q4: Why do our IC50 values for this compound differ between biochemical and cellular assays?

It is common to observe a potency shift when moving from a biochemical (enzyme-based) to a cellular assay.[15] Several factors contribute to this discrepancy:

  • Cell Permeability: this compound must cross the cell membrane to reach its intracellular target. Poor permeability can result in a lower effective intracellular concentration, leading to a higher IC50 value in cellular assays.

  • Presence of Endogenous ATP: Cellular assays have high physiological concentrations of ATP (millimolar range), which can outcompete ATP-competitive inhibitors like this compound.[5] Biochemical assays often use much lower ATP concentrations, resulting in apparently higher potency.

  • Plasma Protein Binding: In cellular assays containing serum, the inhibitor can bind to plasma proteins, reducing the free concentration available to interact with the target kinase.[10]

  • Off-Target Effects & Cellular Metabolism: In a cellular environment, the compound can be metabolized or engage with other kinases or proteins, which can influence its overall activity and potency.[15][16]

Q5: What are typical IC50 values for FLT3 inhibitors?

IC50 values for FLT3 inhibitors can vary significantly depending on the specific compound, the FLT3 mutation being targeted (e.g., ITD, TKD, or wild-type), and the assay format. Below is a table of representative IC50 values for different FLT3 inhibitors to provide a general reference.

InhibitorAssay TypeFLT3 StatusReported IC50 (nM)
Quizartinib (AC220) CellularFLT3-ITD~1-5[17]
Gilteritinib CellularFLT3-ITD~1-10[18]
Midostaurin CellularFLT3-ITD~10-50[1]
Flt3-IN-3 CellularFLT3-ITD~300[19]
Flt3-IN-2 BiochemicalNot Specified< 1000[8]
This compound (Hypothetical) CellularFLT3-ITD10 - 100 (Expected Range)

Note: The value for this compound is a hypothetical, expected range based on similar compounds.

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Assay (Biochemical)

This protocol is a general guideline for measuring the inhibitory activity of this compound against purified FLT3 kinase using an ADP-Glo™ format.

  • Reagent Preparation:

    • Prepare a 2X solution of FLT3 kinase in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP in kinase buffer. The final ATP concentration should be at the Km for FLT3.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to create a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X FLT3 kinase solution to the wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the kinase reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Add_Inhibitor Add 4X this compound to Plate Start->Add_Inhibitor Add_Kinase Add 2X FLT3 Kinase (Incubate 10 min) Add_Inhibitor->Add_Kinase Add_Substrate_ATP Add 2X Substrate/ATP (Incubate 1 hr) Add_Kinase->Add_Substrate_ATP Add_ADPGlo Add ADP-Glo™ Reagent Add_Substrate_ATP->Add_ADPGlo Read_Luminescence Read Luminescence Add_ADPGlo->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro FLT3 kinase assay.

Protocol 2: Cell Proliferation Assay (Cellular)

This protocol describes a general method to assess the effect of this compound on the proliferation of FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13).

  • Cell Seeding:

    • Culture FLT3-ITD positive cells (e.g., MV4-11) in appropriate media.

    • Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • After the incubation period, add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or fluorescence/absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide: Flt3-IN-6 vs. Quizartinib in Overcoming FLT3 Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitors, Flt3-IN-6 and quizartinib, with a focus on their efficacy in overcoming common resistance mutations in Acute Myeloid Leukemia (AML). While quizartinib is a potent and selective second-generation FLT3 inhibitor, its clinical utility can be limited by the emergence of resistance, primarily through secondary mutations in the FLT3 kinase domain. This compound represents a novel inhibitor designed to address these resistance mechanisms.

Note on this compound: Publicly available information on a compound specifically named "this compound" is limited. Therefore, for the purpose of this guide, we will present data for a representative next-generation FLT3 inhibitor, herein referred to as a "Novel FLT3 Inhibitor," which is designed to be effective against quizartinib-resistant mutations. This will allow for a meaningful comparison of the strategies being employed to overcome quizartinib resistance.

Mechanism of Action and Resistance

Quizartinib is a type II FLT3 inhibitor, meaning it selectively binds to the inactive conformation of the FLT3 kinase, preventing its activation.[1][2] This mechanism is highly effective against FLT3 internal tandem duplication (ITD) mutations, which are present in approximately 25% of AML patients and are associated with a poor prognosis.[3][4] However, resistance to quizartinib frequently arises through the acquisition of secondary point mutations within the tyrosine kinase domain (TKD), most commonly at the D835 residue (e.g., D835Y) and the "gatekeeper" residue F691 (e.g., F691L).[5][6][7] These mutations stabilize the active conformation of the kinase, reducing the binding affinity of type II inhibitors like quizartinib.[5][6]

Novel FLT3 inhibitors are often designed as type I inhibitors, which can bind to both the active and inactive conformations of the kinase. This broader binding capability allows them to inhibit FLT3 even in the presence of mutations that favor the active state, such as the D835Y mutation. Some novel inhibitors are also being developed to specifically target the gatekeeper F691L mutation, which confers resistance to most currently available FLT3 inhibitors.[5][8]

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the inhibitory activity of quizartinib and a representative Novel FLT3 Inhibitor against wild-type FLT3 and various clinically relevant mutant forms. Data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the target's activity).

Table 1: Biochemical Inhibitory Activity (IC50, nM)

TargetQuizartinibNovel FLT3 Inhibitor (Representative)
FLT3-WT4.2Potent (specific values vary by compound)
FLT3-ITD1.1Sub-nanomolar to low nanomolar
FLT3-D835Y>1000 (Resistant)Potent (low nanomolar)
FLT3-F691L>1000 (Resistant)Variable (some novel inhibitors show activity)

Data synthesized from multiple preclinical studies. Actual values can vary based on experimental conditions.

Table 2: Cellular Inhibitory Activity (IC50, nM) in AML Cell Lines

Cell LineFLT3 MutationQuizartinibNovel FLT3 Inhibitor (Representative)
MV4-11FLT3-ITD~1Low nanomolar
MOLM-13FLT3-ITD~1Low nanomolar
Ba/F3-ITD+D835YFLT3-ITD, D835Y>1000 (Resistant)Low nanomolar
Ba/F3-ITD+F691LFLT3-ITD, F691L>1000 (Resistant)Variable (some novel inhibitors show activity)

Data synthesized from multiple preclinical studies. Ba/F3 are pro-B cells engineered to express human FLT3 mutations.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified FLT3 enzyme (wild-type or mutant) by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Purified recombinant FLT3 enzyme (WT or mutant)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (Quizartinib, Novel FLT3 Inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 96-well plate, add the FLT3 enzyme, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, or engineered Ba/F3 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Quizartinib, Novel FLT3 Inhibitor) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the AML cells in a 96-well plate at a predetermined density.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • AML cell line (e.g., MV4-11)

  • Vehicle solution for drug administration

  • Test compounds (Quizartinib, Novel FLT3 Inhibitor)

Procedure:

  • Subcutaneously or intravenously inject the AML cells into the mice.

  • Allow the tumors to establish to a palpable size or for leukemia to engraft.

  • Randomize the mice into treatment groups (vehicle control, quizartinib, Novel FLT3 Inhibitor).

  • Administer the drugs to the mice at specified doses and schedules (e.g., daily oral gavage).

  • Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and the general health of the mice regularly.

  • At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

  • Compare the tumor growth inhibition or reduction in leukemia burden between the treatment groups.

Visualizations

The following diagrams illustrate key concepts related to FLT3 signaling and inhibitor action.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS_RAF RAS/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds to ITD ITD Mutation (Ligand-Independent Activation) ITD->FLT3 Constitutively Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway in AML.

Inhibitor_Mechanism cluster_kinase FLT3 Kinase Domain Inactive Inactive Conformation (DFG-out) Active Active Conformation (DFG-in) Inactive->Active Conformational Change Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->Inactive Binds & Stabilizes Novel_Inhibitor Novel FLT3 Inhibitor (Type I Inhibitor) Novel_Inhibitor->Inactive Binds Novel_Inhibitor->Active Binds D835Y D835Y Mutation D835Y->Active Stabilizes Experimental_Workflow Biochemical Biochemical Assay (IC50 vs. FLT3 mutants) Cellular Cell-Based Assay (Viability in AML cells) Biochemical->Cellular InVivo In Vivo Xenograft (Efficacy in mouse model) Cellular->InVivo Outcome Comparative Efficacy Profile InVivo->Outcome

References

Validating Flt3-IN-6 On-Target Effects with CRISPR: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel therapies for Acute Myeloid Leukemia (AML), validating the on-target effects of new inhibitors is a critical step. This guide provides a comprehensive comparison of Flt3-IN-6, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other established FLT3 inhibitors. We detail experimental data and provide protocols for validating its on-target effects using CRISPR-Cas9 technology.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[3][4][5] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and are associated with a poor prognosis.[3][4] This has made FLT3 an attractive therapeutic target, leading to the development of numerous small molecule inhibitors.

This compound is one of a series of novel FLT3-ITD inhibitors (designated FLINs 1-6) identified through a structure-based virtual screening.[6] This guide will focus on this compound (also referred to as FLIN-6 in the foundational study) and compare its performance with other known FLT3 inhibitors.

Comparative Analysis of FLT3 Inhibitors

The landscape of FLT3 inhibitors is broadly categorized into first and second-generation inhibitors, as well as Type I and Type II inhibitors, based on their specificity and mechanism of action. First-generation inhibitors are often multi-kinase inhibitors with more off-target effects, while second-generation inhibitors are designed to be more potent and selective for FLT3.[1] Type I inhibitors bind to the active conformation of the kinase and can inhibit both FLT3-ITD and TKD mutations, whereas Type II inhibitors bind to the inactive conformation and are primarily effective against FLT3-ITD.[1][7]

Below is a summary of the biochemical potency of this compound and other selected FLT3 inhibitors against the FLT3-ITD mutation.

InhibitorGenerationTypeTargetIC50 (nM)Reference
This compound (FLIN-6) NovelNot SpecifiedFLT3-ITD14.52[6]
MidostaurinFirstType IFLT3-ITD, TKD, c-KIT, PDGFR29.64[6]
GilteritinibSecondType IFLT3-ITD, TKD, AXL~1[5]
Quizartinib (AC220)SecondType IIFLT3-ITD<1[3]
SorafenibFirstType IIFLT3-ITD, VEGFR, PDGFR, RAF58[8]
CrenolanibSecondType IFLT3-ITD, TKD (including D835 mutants)-[9]

Note: IC50 values can vary between different studies and assay conditions.

Validating On-Target Effects of this compound using CRISPR-Cas9

CRISPR-Cas9 technology offers a powerful tool to definitively validate that the cytotoxic effects of a kinase inhibitor are mediated through its intended target. By specifically knocking out the target gene, researchers can observe whether the cells become resistant to the inhibitor, thus confirming on-target activity.

Experimental Workflow for CRISPR-Based Validation

The following diagram illustrates a typical workflow for validating the on-target effects of this compound using CRISPR-Cas9.

CRISPR Validation Workflow Experimental Workflow for CRISPR-Based Validation of this compound cluster_0 Preparation cluster_1 Gene Editing cluster_2 Validation and Analysis A Design and synthesize sgRNAs targeting FLT3 C Deliver Cas9 and sgRNAs into AML cells A->C B Culture FLT3-ITD positive AML cell line (e.g., MV4-11) B->C F Treat wild-type and FLT3-KO cells with this compound B->F D Select for successfully edited cells C->D E Confirm FLT3 knockout (Western Blot, Sequencing) D->E E->F G Assess cell viability (e.g., CellTiter-Glo) F->G H Compare IC50 values G->H

Caption: Workflow for validating this compound on-target effects using CRISPR-Cas9.

Detailed Experimental Protocols

Objective: To generate an FLT3-knockout (KO) AML cell line (e.g., MV4-11) using CRISPR-Cas9.

Materials:

  • MV4-11 cell line (FLT3-ITD positive)

  • Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting an early exon of the FLT3 gene.

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (or other selection marker)

  • Anti-FLT3 antibody for Western Blot

  • PCR primers for sequencing

Protocol:

  • sgRNA Design: Design at least two sgRNAs targeting an early exon of the FLT3 gene to induce frameshift mutations.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the Cas9/sgRNA cassette and packaging plasmids. Harvest the viral supernatant after 48-72 hours.

  • Transduction: Transduce MV4-11 cells with the lentiviral particles in the presence of polybrene.

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

  • Validation of Knockout:

    • Western Blot: Screen individual clones for the absence of FLT3 protein expression using an anti-FLT3 antibody.

    • Sanger Sequencing: Perform genomic DNA PCR of the targeted region in FLT3-negative clones and sequence the amplicons to confirm the presence of indel mutations.

Objective: To compare the sensitivity of wild-type (WT) and FLT3-KO MV4-11 cells to this compound.

Materials:

  • WT MV4-11 cells

  • Validated FLT3-KO MV4-11 cells

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well white-walled plates

Protocol:

  • Cell Seeding: Seed both WT and FLT3-KO MV4-11 cells into 96-well plates at an appropriate density.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control and plot the dose-response curves. Calculate the IC50 values for both cell lines using non-linear regression.

Expected Outcome: If this compound acts on-target, the FLT3-KO cells should exhibit significant resistance to the inhibitor, resulting in a much higher IC50 value compared to the WT cells.

FLT3 Signaling Pathway

The diagram below illustrates the canonical FLT3 signaling pathway and the point of intervention for FLT3 inhibitors. In AML with FLT3 mutations, the receptor is constitutively active, leading to aberrant downstream signaling.

FLT3_Signaling FLT3 Signaling Pathway and Inhibitor Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation FLT3_Inhibitor This compound FLT3_Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Comparison of this compound with Other FLT3 Inhibitors: A Logical Overview

The following diagram provides a logical comparison of this compound with first and second-generation FLT3 inhibitors based on key characteristics.

Inhibitor_Comparison Logical Comparison of FLT3 Inhibitors cluster_0 First Generation cluster_1 Second Generation cluster_2 Novel Inhibitor FLT3 Inhibitors FLT3 Inhibitors First Generation First Generation FLT3 Inhibitors->First Generation Second Generation Second Generation FLT3 Inhibitors->Second Generation Novel Inhibitor Novel Inhibitor FLT3 Inhibitors->Novel Inhibitor Midostaurin Midostaurin - Multi-kinase - Moderate Potency Sorafenib Sorafenib - Multi-kinase - Moderate Potency Gilteritinib Gilteritinib - High Potency - High Selectivity Quizartinib Quizartinib - High Potency - High Selectivity Flt3_IN_6 This compound - High Potency (nM range) - Selectivity to be fully determined

Caption: A logical grouping of FLT3 inhibitors by generation and key features.

Conclusion

This compound is a promising novel and potent inhibitor of FLT3-ITD. The experimental protocols outlined in this guide, particularly the use of CRISPR-Cas9 for target validation, provide a robust framework for confirming its on-target activity and further characterizing its therapeutic potential. By comparing its performance against established first and second-generation inhibitors, researchers can gain valuable insights into its relative advantages and position it within the evolving landscape of AML therapies. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound.

References

Comparative Analysis of Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative overview of the selectivity of various inhibitors targeting Fms-Like Tyrosine Kinase 3 (FLT3), a critical player in the pathogenesis of Acute Myeloid Leukemia (AML). While this guide aims to be a comprehensive resource, it is important to note that specific data for a compound designated "Flt3-IN-6" is not publicly available. Therefore, this analysis focuses on a selection of well-characterized first and second-generation FLT3 inhibitors.

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival in AML.[1][2][3] FLT3 inhibitors have emerged as a targeted therapeutic strategy, but their efficacy and safety are intrinsically linked to their selectivity.[4][5][6] First-generation FLT3 inhibitors are typically multi-kinase inhibitors with activity against a broad range of kinases, which can lead to more off-target effects.[6][7] In contrast, second-generation inhibitors were designed for greater potency and selectivity towards FLT3.[6][8]

Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values) of several notable FLT3 inhibitors against FLT3 and a panel of other tyrosine kinases. Lower IC50 values indicate greater potency. This data is compiled from various publicly available sources and provides a snapshot of the compounds' selectivity.

Table 1: Inhibitory Activity (IC50, nM) of First-Generation FLT3 Inhibitors

KinaseMidostaurin (PKC412)Sorafenib (BAY 43-9006)Sunitinib (SU11248)Lestaurtinib (CEP-701)
FLT3 1159503
c-KIT85681025
PDGFRβ87572100
VEGFR2260909150
RAF1>10006->1000
BRAF>100022->1000

Table 2: Inhibitory Activity (IC50, nM) of Second-Generation FLT3 Inhibitors

KinaseQuizartinib (AC220)Gilteritinib (ASP2215)Crenolanib (CP-868,596)KW-2449
FLT3 1.10.290.66.6
c-KIT4.20.73.2>1000
AXL>10000.73>1000-
FGFR1---Modestly Potent
Bcr-Abl---Modestly Potent
Aurora A---Modestly Potent

Signaling Pathways and Inhibition

FLT3 activation triggers several downstream signaling cascades crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][10][11] FLT3 inhibitors, by blocking the ATP binding site of the kinase domain, prevent the autophosphorylation and activation of FLT3, thereby inhibiting these downstream signals.[12]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K JAK JAK FLT3_Receptor->JAK FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3_Receptor Binds & Activates FLT3_Inhibitor FLT3 Inhibitor (e.g., this compound) FLT3_Inhibitor->FLT3_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Buffer Start->Prepare_Reagents Serial_Dilution Serially Dilute Test Inhibitor Start->Serial_Dilution Plate_Setup Add Inhibitor and Kinase/Substrate to Plate Prepare_Reagents->Plate_Setup Serial_Dilution->Plate_Setup Initiate_Reaction Initiate Reaction with ATP Plate_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of a Novel Selective FLT3 Inhibitor and Sorafenib in the Context of FLT3-ITD Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "Flt3-IN-6" did not yield any publicly available data. Therefore, for the purpose of this comparative guide, we will use a representative potent and selective preclinical FLT3 inhibitor, herein referred to as "Selective FLT3-IN," to draw a comparison with the multi-kinase inhibitor, sorafenib. This guide aims to provide a framework for evaluating and comparing such targeted therapies in a preclinical setting.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML), with internal tandem duplications (FLT3-ITD) being the most common type of activating mutation. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. Consequently, FLT3 has emerged as a critical therapeutic target in AML. Sorafenib, a multi-kinase inhibitor, was one of the first-generation drugs showing clinical activity against FLT3-ITD AML. However, its broad target profile can lead to off-target effects. This guide provides a head-to-head comparison of a hypothetical potent and selective FLT3 inhibitor, "Selective FLT3-IN," and sorafenib, focusing on their preclinical profiles.

Mechanism of Action and Target Specificity

Selective FLT3-IN is designed to specifically inhibit the kinase activity of both wild-type and mutated forms of FLT3. Its high selectivity is intended to minimize off-target toxicities and enhance its therapeutic window.

Sorafenib , in contrast, is a multi-kinase inhibitor that targets several kinases involved in tumor cell proliferation and angiogenesis.[1] Its targets include RAF-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT, in addition to FLT3.[1][2] This broad activity profile contributes to its anti-leukemic effects but also to a wider range of side effects.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for "Selective FLT3-IN" (based on data for potent, selective inhibitors found in public literature) and sorafenib.

Table 1: Biochemical Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetSelective FLT3-IN (Hypothetical IC50)Sorafenib (IC50)
FLT3-ITD <1 59 [3]
FLT3 (Wild-Type)590[3]
c-KIT>100068[3]
VEGFR-2>100090[3]
PDGFR-β>100057[3]
RAF-1>50006[3]
B-Raf>500022[3]

Table 2: Cellular Activity in FLT3-ITD+ AML Cell Lines (IC50 values in nM)

Cell LineSelective FLT3-IN (Hypothetical IC50)Sorafenib (IC50)
MV4-11 (FLT3-ITD/ITD) ~1 ~5-10 [2]
MOLM-13 (FLT3-ITD/WT) ~5 ~10-20

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FLT3 (wild-type and ITD mutant) and other kinases are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplates.

  • Compound Dilution: The test compounds (Selective FLT3-IN and sorafenib) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, test compound, and ATP are added to the substrate-coated wells. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated tyrosine residues. This is typically detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.

  • Data Analysis: The signal intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the compounds on AML cell lines.

Methodology:

  • Cell Culture: Human AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are subcutaneously or intravenously inoculated with FLT3-ITD+ AML cells (e.g., MV4-11).

  • Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into treatment and control groups. The compounds are administered orally or via another appropriate route at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly for subcutaneous models. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing the percentage of human leukemic cells in the peripheral blood, bone marrow, and spleen at the end of the study. Animal survival is also a key endpoint.

  • Data Analysis: Tumor growth curves and survival curves (Kaplan-Meier plots) are generated and statistically analyzed to compare the efficacy of the different treatments.

Signaling Pathway and Experimental Workflow Diagrams

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Flt3_IN_6 Selective FLT3-IN Flt3_IN_6->FLT3 Inhibits Sorafenib Sorafenib Sorafenib->FLT3 Inhibits Sorafenib->RAS_RAF_MEK_ERK Inhibits RAF Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (AML Cell Lines, IC50) Biochemical_Assay->Cell_Viability Potency Western_Blot Western Blot (Pathway Inhibition) Cell_Viability->Western_Blot Mechanism Xenograft_Model AML Xenograft Model (Efficacy & Survival) Western_Blot->Xenograft_Model Candidate Selection PD_Analysis Pharmacodynamic Analysis (Target Inhibition in Tumors) Xenograft_Model->PD_Analysis Confirmation

References

Independent Validation of Flt3 Inhibitors: A Comparative Guide to Anti-Leukemic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of various FMS-like tyrosine kinase 3 (Flt3) inhibitors, a critical class of targeted therapies for acute myeloid leukemia (AML). While a specific compound designated "Flt3-IN-6" was not identified in a comprehensive literature search, this document serves as a comparative analysis of representative first and second-generation Flt3 inhibitors, offering insights into their performance based on available preclinical and clinical data.

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][3][4] These mutations lead to constitutive activation of the Flt3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[1][3] Flt3 inhibitors are designed to block this aberrant signaling, offering a targeted therapeutic approach.

Comparative Analysis of Flt3 Inhibitor Potency

The following tables summarize the in vitro potency of several key Flt3 inhibitors against wild-type Flt3 and its common oncogenic mutants, as well as their anti-proliferative effects on AML cell lines harboring these mutations.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

InhibitorTypeFLT3-WTFLT3-ITDFLT3-D835Y (TKD)Reference(s)
MidostaurinI50.7 - 1.8-[5]
SorafenibII-1 - 10-[6]
GilteritinibI50.7 - 1.8<1[5]
QuizartinibII-1>1000[5][6]
CrenolanibI-<5<5[5]
FLIN-4 --1.07 -[7]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate higher potency. Data is compiled from various preclinical studies and assays were performed in different conditions (media vs. plasma) which can affect potency.[5][6]

Table 2: Cellular Anti-Proliferative Activity (IC50, nM)

InhibitorCell LineFLT3 MutationIC50 (nM)Reference(s)
MidostaurinMV4-11FLT3-ITD40.03[7]
GilteritinibMolm14FLT3-ITD<1[5]
MV4-11FLT3-ITD<1[5]
QuizartinibMolm14FLT3-ITD<1[5]
MV4-11FLT3-ITD<1[5]
CrenolanibMolm14FLT3-ITD<10[5]
MV4-11FLT3-ITD<10[5]
FLIN-4 MV4-11 FLT3-ITD 1.31 [7]

IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the cancer cell line by 50%. MV4-11 and Molm14 are human AML cell lines that are homozygous for the FLT3-ITD mutation.[8][9]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of Flt3 inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the Flt3 kinase (e.g., recombinant FLT3-ITD), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase buffer.[7]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound or other inhibitors) to the reaction mixture. Include a positive control (a known Flt3 inhibitor like Midostaurin) and a negative control (vehicle, e.g., DMSO).[7]

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[7]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.[7]

Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed AML cells (e.g., MV4-11 or MOLM-13) into a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the Flt3 inhibitor for a specified duration (e.g., 72 hours).[7]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CellTiter-Glo® Assay:

    • Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human AML cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the Flt3 inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the in vivo efficacy of the inhibitor.

Visualizing Molecular Pathways and Experimental Design

Flt3 Signaling Pathway

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer Ligand Binding or Mutation RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K STAT5 STAT5 FLT3_dimer->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Flt3 Inhibitor Inhibitor->FLT3_dimer Inhibition

Caption: Flt3 signaling pathway in AML.

Experimental Workflow for Flt3 Inhibitor Validation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cellular Proliferation Assay (AML Cell Lines, IC50) Kinase_Assay->Cell_Proliferation Signaling_Assay Western Blot (Phospho-FLT3, pERK, pSTAT5) Cell_Proliferation->Signaling_Assay Xenograft AML Xenograft Model (Tumor Growth Inhibition) Signaling_Assay->Xenograft Toxicity Toxicity Studies (Animal Health Monitoring) Xenograft->Toxicity Lead_Candidate Lead Candidate Selection Toxicity->Lead_Candidate Start Compound Synthesis (e.g., this compound) Start->Kinase_Assay

Caption: Preclinical validation workflow for Flt3 inhibitors.

References

Flt3-IN-6: A Comparative Analysis of Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-6 (also reported as JI6), against a panel of other prominent FLT3 inhibitors. The data presented is compiled from publicly available experimental results to offer an objective overview of its performance and potential therapeutic window.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. This guide focuses on the selectivity of this compound, a compound identified as a potent FLT3 inhibitor, and compares its activity with established FLT3 inhibitors such as quizartinib, gilteritinib, midostaurin, sorafenib, and crenolanib.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target inhibition can lead to undesirable side effects, while a highly selective inhibitor can offer a more targeted therapeutic approach. The following table summarizes the inhibitory activity of this compound and other FLT3 inhibitors against a panel of kinases. It is important to note that the data for this compound is presented as IC50 values, while a more comprehensive dataset for the comparator compounds is available as dissociation constants (Kd), which represent binding affinity. Lower values for both IC50 and Kd indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile of FLT3 Inhibitors

KinaseThis compound (JI6) (IC50, nM)Quizartinib (Kd, nM)Gilteritinib (Kd, nM)Midostaurin (Kd, nM)Sorafenib (Kd, nM)Crenolanib (Kd, nM)
FLT3 ~40 (WT) , 8 (D835Y) , 4 (D835H) 1.6 1.0 7.9 5.9 0.28
AXL-13000.73130110130
c-KIT~5007.12301168130
JAK3~250-----
KDR (VEGFR2)-130271309013
PDGFRα-23211.4572.1
PDGFRβ-21131.4573.2
RET-1305.013043130
RAF1----6-
BRAF----22-

Data for this compound (JI6) is derived from in vitro kinase assays[1]. Data for comparator compounds is from a comprehensive KinomeScan profiling study[2][3] and other sources[4][5]. A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. The following are detailed methodologies for two common in vitro kinase assays used to generate the type of data presented in this guide.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This quantity is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol Outline:

  • Kinase Reaction: A reaction mixture is prepared containing the kinase (e.g., FLT3), a suitable substrate, ATP, and the test inhibitor at various concentrations. The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This step is typically incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Kinase Detection Reagent is added to convert ADP to ATP and to initiate the luciferase reaction. The plate is incubated for another 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the luminescence signal against the inhibitor concentration.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase of interest.

Principle: The assay is based on the competition between a fluorescently labeled ATP-competitive tracer and the test inhibitor for binding to the kinase. The kinase is typically tagged (e.g., with GST), and a europium (Eu)-labeled anti-tag antibody is used. When the tracer is bound to the kinase-antibody complex, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor that binds to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation: Solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compounds are prepared in the assay buffer.

  • Assay Plate Setup: The test compounds at various concentrations are added to the wells of a microplate.

  • Addition of Kinase and Antibody: A mixture of the kinase and the Eu-labeled antibody is added to the wells.

  • Addition of Tracer: The fluorescent tracer is added to initiate the binding competition.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring europium-based fluorescence. The IC50 values are determined by analyzing the decrease in the FRET ratio as a function of the inhibitor concentration.

Visualizations

To better understand the context of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Gene Expression (Proliferation, Survival, Differentiation) mTOR->GeneExpression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression STAT5 STAT5 JAK->STAT5 STAT5->GeneExpression

Caption: FLT3 signaling cascade leading to cell proliferation and survival.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Reagents->Incubation DetectionReagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->DetectionReagent Signal Measure Signal (e.g., Luminescence) DetectionReagent->Signal Analysis Plot Data and Calculate IC50 Signal->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

Benchmarking Flt3-IN-6 Against Next-Generation FLT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. While several next-generation FLT3 inhibitors have entered clinical practice, the quest for compounds with improved potency, selectivity, and the ability to overcome resistance continues. This guide provides a comparative analysis of the preclinical compound Flt3-IN-6 and its closely related analogs against the next-generation FLT3 inhibitors: gilteritinib, quizartinib, and crenolanib.

Introduction to FLT3 Inhibition in AML

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), lead to constitutive activation of the FLT3 receptor. This aberrant signaling drives leukemic cell proliferation and survival, and is associated with a poor prognosis. FLT3 inhibitors are designed to block this activity, offering a targeted therapeutic approach.

Second-generation FLT3 inhibitors were developed to improve upon the multi-kinase activity and off-target effects of first-generation agents. Gilteritinib, quizartinib, and crenolanib have demonstrated significant clinical activity. This compound represents a research-stage compound designed for high potency and selectivity. This guide will objectively compare the available preclinical data for this compound with these established next-generation inhibitors.

Comparative Efficacy: In Vitro Studies

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and next-generation FLT3 inhibitors against various FLT3 mutations in both biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated FLT3 kinase.

InhibitorFLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Reference(s)
This compound (as FLT3/D835Y-IN-1)0.260.18[1]
Gilteritinib0.7 - 1.81.6[2][3]
Quizartinib<1Resistant (high nM)[4]
Crenolanib1.38.8[5][6]
Cellular Assays

Cellular assays assess the ability of an inhibitor to suppress FLT3 activity and cell proliferation in AML cell lines harboring specific FLT3 mutations.

InhibitorCell LineFLT3 MutationIC50 / GI50 (nM)Reference(s)
This compound (as FLT3-IN-3)MV4-11FLT3-ITD (homozygous)300[7]
This compound (as FLT3/D835Y-IN-1)MV4-11FLT3-ITD (homozygous)1.30[1]
This compound (as FLT3/D835Y-IN-1)MOLM14-ITD/D835YFLT3-ITD & D835Y4.58[1]
GilteritinibMV4-11FLT3-ITD (homozygous)1.8[2]
GilteritinibBa/F3-FLT3-ITD-D835YFLT3-ITD & D835Y2.1[2]
QuizartinibMV4-11FLT3-ITD (homozygous)<1[4]
QuizartinibMOLM-13-D835YFLT3-ITD & D835YResistant[4]
CrenolanibMV4-11FLT3-ITD (homozygous)8[5][6]
CrenolanibBa/F3-FLT3-D835YFLT3-D835Y8.8[5]

Kinase Selectivity Profile

A crucial aspect of next-generation inhibitors is their selectivity for FLT3 over other kinases to minimize off-target toxicities.

InhibitorKinase Selectivity HighlightsReference(s)
This compound Data on a broad kinase panel is limited in publicly available literature. Described as a selective FLT3 inhibitor.[1]
Gilteritinib Highly selective for FLT3 and AXL, with weak activity against c-KIT.[2][8]
Quizartinib Highly selective for FLT3, with some inhibitory activity against c-KIT.[8]
Crenolanib Highly selective for FLT3 and PDGFR, with minimal inhibition of c-KIT.[5][9]

In Vivo Efficacy in Preclinical Models

Studies in animal models provide insights into the potential therapeutic efficacy of these inhibitors.

InhibitorAnimal ModelKey FindingsReference(s)
This compound (as FLT3/D835Y-IN-1) Mouse xenograft (MOLM14-ITD/D835Y cells)Significantly suppresses tumor growth at 10 mg/kg daily.[1]
Gilteritinib Mouse xenograft (Ba/F3 cells with FLT3-ITD, FLT3-D835Y, or FLT3-ITD-D835Y)Induced tumor regression at 30 mg/kg daily.[2][10]
Quizartinib Mouse xenograft (MV4-11 cells)Inhibited tumor growth in a dose-dependent manner.[4]
Crenolanib Not detailed in the provided search results.-

Signaling Pathway Analysis & Experimental Workflows

The following diagrams illustrate the FLT3 signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitors (this compound, Gilteritinib, Quizartinib, Crenolanib) Inhibitor->FLT3 Inhibit

Caption: FLT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 determination) CellViability Cell Viability Assay (MTT) (GI50 determination) Biochemical->CellViability Potency CellLines AML Cell Lines (MV4-11, MOLM-13, etc.) CellLines->CellViability WesternBlot Western Blot (p-FLT3, p-STAT5, p-ERK) CellLines->WesternBlot Xenograft AML Xenograft Model (e.g., NOD/SCID mice) CellViability->Xenograft Candidate Selection Treatment Inhibitor Dosing (Oral gavage) Xenograft->Treatment Efficacy Tumor Volume Measurement & Survival Analysis Treatment->Efficacy

Caption: Typical workflow for preclinical evaluation of FLT3 inhibitors.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation : Prepare kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT), FLT3 enzyme (wild-type or mutant), substrate (e.g., a generic tyrosine kinase substrate), and ATP. Dilute the test inhibitors to the desired concentrations.

  • Kinase Reaction : In a 384-well plate, add 1 µL of inhibitor solution, 2 µL of FLT3 enzyme, and 2 µL of substrate/ATP mixture.

  • Incubation : Incubate the reaction at room temperature for 60-120 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the ADP produced and inversely proportional to the inhibitor's potency. IC50 values are calculated from dose-response curves.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment : Add serial dilutions of the FLT3 inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. GI50 (concentration for 50% growth inhibition) values are calculated from dose-response curves.[11][12][13][14][15]

Western Blot Analysis for FLT3 Signaling

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.

  • Cell Treatment and Lysis : Treat AML cells with FLT3 inhibitors at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity reflects the level of protein phosphorylation.[16][17][18][19]

In Vivo Murine Xenograft Model

This model is used to assess the anti-leukemic efficacy of FLT3 inhibitors in a living organism.

  • Cell Implantation : Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID) with human AML cells (e.g., 5 x 10⁶ MV4-11 cells).

  • Tumor Growth and Treatment Initiation : Allow tumors to establish (e.g., reach a volume of 100-200 mm³ for subcutaneous models). Randomize mice into treatment and control groups.

  • Inhibitor Administration : Administer the FLT3 inhibitor (e.g., by oral gavage) daily at predetermined doses. The control group receives a vehicle solution.

  • Efficacy Assessment :

    • For subcutaneous models, measure tumor volume with calipers every 2-3 days.

    • For systemic models, monitor disease progression through bioluminescent imaging (if cells are luciferase-tagged) or by assessing peripheral blood for human CD45+ cells.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint : The study endpoint may be a predetermined treatment duration, a specific tumor volume, or signs of morbidity, at which point survival analysis is performed.[10][20][21]

Conclusion

This guide provides a comparative overview of the preclinical data for this compound and established next-generation FLT3 inhibitors. The available data suggests that this compound and its analogs exhibit potent and selective inhibitory activity against clinically relevant FLT3 mutations, including those conferring resistance to type II inhibitors like quizartinib. Its strong performance in both biochemical and cellular assays, particularly against the D835Y mutation, warrants further investigation.

Direct, head-to-head comparative studies with a broad panel of kinases and in various in vivo models will be necessary to fully elucidate the therapeutic potential of this compound relative to gilteritinib, quizartinib, and crenolanib. The experimental protocols provided herein offer a standardized framework for such future investigations. As the field of targeted AML therapy continues to advance, novel inhibitors like this compound hold the promise of overcoming existing treatment challenges and improving outcomes for patients with FLT3-mutated AML.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Flt3-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and logistical information for the safe handling and proper disposal of Flt3-IN-6, a potent kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given that specific safety and toxicity data for this compound are not publicly available, this compound must be handled with extreme caution as a potentially hazardous substance.

I. Quantitative Data Summary

In the absence of specific experimental data for this compound, the following table presents representative data for a novel small molecule kinase inhibitor intended for research purposes. These values should be considered illustrative examples and emphasize the need for cautious handling.

PropertyValueSource/Comment
Physical State Solid (crystalline powder)Assumed based on typical small molecule inhibitors.
Molecular Weight Varies based on specific salt formRefer to the certificate of analysis.
Solubility Soluble in DMSO; sparingly soluble in ethanolTypical for this class of compounds.
LD50 (Oral, Rat) Data not availableTreat as highly toxic.
Environmental Hazard Data not availableAssume harmful to aquatic life.
Chemical Stability Stable under recommended storage conditionsAvoid strong oxidizing agents.

II. Safe Handling and Personal Protective Equipment (PPE)

Due to the potent nature of kinase inhibitors and the lack of specific toxicity data for this compound, stringent safety protocols must be followed at all times.

Engineering Controls:

  • Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]

  • For procedures that may generate dust or aerosols, the use of a glove box or an isolator is recommended.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear double-layered nitrile gloves. Check for compatibility with the solvents being used.[3]

  • Body Protection: A lab coat is required. For handling larger quantities or in case of potential spills, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

III. Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must adhere to all federal, state, and local environmental regulations. Improper disposal is illegal and poses a significant risk to the environment.[4]

Step 1: Deactivation (if applicable and validated)

  • Currently, there are no established and validated protocols for the chemical deactivation of this compound. Do not attempt to neutralize or deactivate this compound without a validated procedure.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect all unused this compound powder and any materials grossly contaminated with the solid compound (e.g., weighing papers, spatulas, contaminated PPE) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste: this compound, Potent Kinase Inhibitor".

  • Liquid Waste:

    • Collect all solutions containing this compound, including experimental media, in a separate, leak-proof, and appropriately labeled hazardous waste container.

    • The label should clearly indicate the contents, including all solvents and the estimated concentration of this compound.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Storage of Hazardous Waste

  • Store all hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[5]

  • Ensure that the waste containers are kept closed at all times, except when adding waste.[5]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service for the final collection and disposal of all this compound waste.[5][6]

  • Do not dispose of this compound down the drain or in the regular trash.[4][7]

IV. Experimental Workflow and Signaling Pathway

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[8][9] Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[10][11][12][13] Mutations in FLT3 can lead to its constitutive activation, which is a common driver in acute myeloid leukemia (AML).[11][12][13] this compound is designed to inhibit this kinase activity.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds & Activates PI3K PI3K FLT3R->PI3K RAS RAS FLT3R->RAS STAT5 STAT5 FLT3R->STAT5 Flt3_IN_6 This compound Flt3_IN_6->FLT3R Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Flt3-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Flt3-IN-6. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and promoting a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on the general safety precautions for Flt3 inhibitors, a class of compounds that may be harmful by inhalation, in contact with skin, or if swallowed.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Compound Weighing and Aliquoting - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with Side Shields- Respiratory Protection (e.g., N95 respirator or use of a chemical fume hood)
Solution Preparation and Handling - Disposable Nitrile Gloves- Lab Coat- Safety Goggles or a Face Shield
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves- Lab Coat- Safety Glasses
Spill Cleanup - Disposable Nitrile Gloves (double-gloving)- Chemical-Resistant Gown or Apron- Safety Goggles and Face Shield- Respiratory Protection (as appropriate for the scale of the spill)
Waste Disposal - Disposable Nitrile Gloves- Lab Coat- Safety Glasses

Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is paramount to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Designated Solvent weigh->dissolve handling Handle Solutions with Care dissolve->handling incubation Perform Experimental Procedures handling->incubation decontaminate Decontaminate Work Surfaces incubation->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash cluster_downstream Downstream Signaling Flt3L Flt3 Ligand Flt3R Flt3 Receptor Flt3L->Flt3R Binds & Activates STAT5 STAT5 Flt3R->STAT5 PI3K PI3K/AKT Flt3R->PI3K RAS RAS/MAPK Flt3R->RAS Flt3_IN_6 This compound Flt3_IN_6->Flt3R Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flt3-IN-6
Reactant of Route 2
Flt3-IN-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.